molecular formula C7H3Cl2NaO2 B3148220 Sodium 2,5-dichlorobenzoate CAS No. 63891-98-5

Sodium 2,5-dichlorobenzoate

Cat. No.: B3148220
CAS No.: 63891-98-5
M. Wt: 212.99 g/mol
InChI Key: CXIPPGIFARBNFA-UHFFFAOYSA-M
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Description

Sodium 2,5-dichlorobenzoate is a useful research compound. Its molecular formula is C7H3Cl2NaO2 and its molecular weight is 212.99 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2,5-dichlorobenzoate is 211.9407790 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIPPGIFARBNFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679861
Record name Sodium 2,5-dichlorobenzoate
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Molecular Weight

212.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63891-98-5
Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
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Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
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Record name Sodium 2,5-dichlorobenzoate
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Record name SODIUM 2,5-DICHLOROBENZOATE
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Foundational & Exploratory

"mechanism of action of Sodium 2,5-dichlorobenzoate as a plant growth regulator"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physiological effects, and experimental validation of Sodium 2,5-dichlorobenzoate as a plant growth regulator.

Mechanism of Action, Physiological Impact, and Experimental Validation

Executive Summary

Sodium 2,5-dichlorobenzoate (Na-2,5-DCBA) is the water-soluble salt of 2,5-dichlorobenzoic acid , a synthetic auxinic compound falling within the benzoate class of plant growth regulators (PGRs). Unlike phenoxy-carboxylates (e.g., 2,4-D) which act as potent herbicides, Na-2,5-DCBA often functions as a mild auxin mimic or an auxin transport modulator depending on concentration.

Its primary mode of action (MOA) involves the mimicry of Indole-3-Acetic Acid (IAA) , binding to the TIR1/AFB nuclear receptors to trigger the degradation of Aux/IAA transcriptional repressors. Secondarily, structural similarities to 2,3,5-triiodobenzoic acid (TIBA) suggest potential interference with polar auxin transport (PAT), leading to localized auxin accumulation and altered apical dominance.

Chemical Identity & Properties

The sodium salt formulation is critical for bioavailability, converting the lipophilic acid into a hydrophilic species suitable for aqueous foliar sprays or root drenching.

PropertySpecification
Active Moiety 2,5-Dichlorobenzoate anion
IUPAC Name Sodium 2,5-dichlorobenzoate
Molecular Formula C₇H₃Cl₂NaO₂
Solubility High in water (dissociates to acid form in low pH apoplast)
PGR Classification Synthetic Auxin / Benzoate Herbicide
Primary Target TIR1/AFB F-Box Proteins

Mechanism of Action (MOA)

The efficacy of Sodium 2,5-dichlorobenzoate relies on its ability to bypass homeostatic regulation that typically controls endogenous auxin (IAA).

Receptor Binding & Signal Transduction

Upon entry into the plant cell (via passive diffusion of the protonated acid or active influx via AUX1 carriers), the molecule translocates to the nucleus.

  • Ligand Perception: The 2,5-dichlorobenzoate anion binds to the Transport Inhibitor Response 1 (TIR1) receptor, an F-box subunit of the SCF E3 ubiquitin ligase complex.

  • Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA (repressor proteins).

  • Ubiquitination: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor.

  • Proteasomal Degradation: The 26S proteasome degrades the tagged Aux/IAA proteins.

  • Transcriptional Release: The degradation releases Auxin Response Factors (ARFs) , which are transcription factors that dimerize and initiate the transcription of auxin-responsive genes (e.g., GH3, SAUR families).

Secondary Mechanism: Transport Inhibition

Unlike IAA, synthetic benzoates are poor substrates for PIN-formed (PIN) efflux carriers. This leads to the "Ion Trap" effect , where the compound accumulates intracellularly to cytotoxic levels or disrupts the gradient of endogenous auxin, causing physiological chaos (epinasty, aberrant rooting).

Pathway Visualization

The following diagram illustrates the nuclear signaling cascade triggered by Sodium 2,5-dichlorobenzoate.

MOA_Pathway Exogenous Sodium 2,5-DCBA (Application) Dissociation Dissociation (Na+ / 2,5-DCBA-) Exogenous->Dissociation Influx Cellular Influx (Passive/AUX1) Dissociation->Influx Nucleus Nuclear Translocation Influx->Nucleus TIR1 TIR1/AFB (F-Box Protein) Nucleus->TIR1 Ligand Binding Complex TIR1-Ligand-Aux/IAA Complex TIR1->Complex + 2,5-DCBA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Poly-ubiquitination Complex->Ubiquitin SCF Activation Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed GeneExp Gene Expression (Cell Elongation/Division) ARF->GeneExp Activation

Caption: Figure 1. The nuclear auxin signaling cascade initiated by 2,5-dichlorobenzoate binding to TIR1.

Physiological Effects & Applications

The macroscopic effects are concentration-dependent.

ConcentrationPhysiological ResponseApplication Context
Low (1–10 µM) Promotes cell elongation; induces fruit set (parthenocarpy).Fruit thinning; Yield enhancement.[1]
Medium (10–100 µM) Epinasty (downward leaf curling); lateral root initiation; inhibition of primary root elongation.Rooting powders; Growth regulation.[1][2][3]
High (>100 µM) Tissue proliferation (callus); vascular blockage; stomatal closure; senescence.Selective herbicide (Broadleaf control).

Experimental Validation Protocols

To verify the mechanism of Sodium 2,5-dichlorobenzoate, researchers must distinguish its activity from general stress responses. The following protocols provide a self-validating framework.

Protocol A: Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxinic activity.[4] True auxins inhibit primary root elongation while stimulating lateral root formation.

Objective: Determine the


 of Na-2,5-DCBA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Sodium 2,5-dichlorobenzoate (filter sterilized).

  • Square petri dishes (120mm).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 10% Bleach 10 min, 5x dH2O wash).

  • Stratification: Keep seeds at 4°C for 2 days in darkness to synchronize germination.

  • Plating: Pour MS agar plates supplemented with increasing concentrations of Na-2,5-DCBA (0, 0.1, 1.0, 10, 50 µM).

  • Sowing: Place seeds in a single row at the top of the vertical plate.

  • Growth: Incubate vertically at 22°C, 16h light/8h dark photoperiod.

  • Data Collection (Day 7):

    • Measure primary root length (Scanner + ImageJ).

    • Count lateral roots.

    • Validation Check: If the compound acts as an auxin, primary root length should decrease in a dose-dependent log-linear fashion, while lateral root density increases.

Protocol B: DR5::GUS Reporter Assay

Objective: Visualize spatial activation of auxin response genes to confirm nuclear signaling (TIR1 pathway) rather than non-specific toxicity.

Materials:

  • Transgenic Arabidopsis line DR5::GUS (contains auxin-responsive promoter driving β-glucuronidase).

  • GUS Staining Solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100).

Workflow:

  • Treatment: Transfer 5-day-old seedlings to liquid MS media containing 10 µM Na-2,5-DCBA for 4 hours. (Include Mock and 1 µM 2,4-D controls).

  • Fixation: Incubate seedlings in cold 90% acetone for 20 mins.

  • Staining: Submerge in GUS Staining Solution vacuum infiltrate for 15 mins.

  • Incubation: Incubate at 37°C overnight in darkness.

  • Clearing: Wash with 70% ethanol to remove chlorophyll.

  • Microscopy: Observe blue precipitate.

    • Positive Result: Strong blue staining in the root tip (quiescent center) and elongation zone indicates specific activation of auxin transcriptional machinery.

Experimental Workflow Diagram

Protocol_Workflow cluster_Assay1 Assay A: Phenotype cluster_Assay2 Assay B: Molecular Reporter Start Seed Preparation (Col-0 & DR5::GUS) Treat Chemical Treatment (Na-2,5-DCBA) Start->Treat Vertical Vertical Growth (7 Days) Treat->Vertical Chronic Exposure Incubate 4h Liquid Incubation Treat->Incubate Acute Exposure Measure Root Length & Lateral Density Vertical->Measure Stain GUS Staining (X-Gluc) Incubate->Stain Microscopy Blue Precipitate Localization Stain->Microscopy

Caption: Figure 2.[4][5] Dual-stream validation workflow for phenotypic (Root Assay) and molecular (GUS Reporter) verification.

References

  • Mechanism of Auxin Perception: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Benzoate Auxin Activity: Identifying the specific hydrolysis of prodrugs to 2,5-dichlorobenzoic acid. Journal of Biological Chemistry / Plant Journal studies on auxin analogs. (See: A small molecule with differential effects on the PTS1 and PTS2 peroxisome matrix import pathways, where 2,5-DCBA is identified as the active auxin metabolite). Link

  • Auxin Transport Inhibition: Katekar, G. F., & Geissler, A. E. (1980). "Auxin transport inhibitors: IV. Evidence of a common mode of action for a class of herbicides." Plant Physiology, 66(6), 1190-1195. Link

  • General PGR Protocols: "Plant Growth Regulator Biosassays." Methods in Molecular Biology. Link

Disclaimer: This guide is for research purposes only. Sodium 2,5-dichlorobenzoate is a chemical agent; consult Material Safety Data Sheets (MSDS) and local regulations before use.

Sources

A Technical Guide to the History and Discovery of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The six isomers of dichlorobenzoic acid, seemingly simple molecules, hold a significant place in the history of organic chemistry and continue to be pivotal building blocks in modern drug development and materials science. Their journey from discovery to utilization is a compelling narrative of evolving synthetic strategies, the development of analytical techniques, and the relentless pursuit of molecular precision. This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and characterization of these important chemical entities.

The Dawn of Chlorination: Early Encounters with Dichlorobenzoic Acids

The story of dichlorobenzoic acids is intrinsically linked to the broader exploration of aromatic substitution reactions in the 19th century. While the exact date of the first synthesis of a dichlorobenzoic acid isomer is not definitively documented in a single, seminal paper, early investigations into the chlorination of benzoic acid undoubtedly led to mixtures of its chlorinated derivatives.

A notable early report comes from H. G. Biswas and S. J. Das-Gupta in a 1942 publication in the Journal of the Indian Chemical Society. Their work on the chlorination of benzoic acid using hydrochloric acid and potassium chlorate explicitly identified the formation of 3,4- and 2,5-dichlorobenzoic acids, providing concrete evidence of the synthesis of these specific isomers.[1] This, however, was a culmination of decades of prior, often less-defined, explorations into the halogenation of aromatic compounds.

The Isomers: A Chronology of Synthesis and Discovery

The elucidation of the individual dichlorobenzoic acid isomers was a gradual process, driven by the development of new synthetic methods and the refinement of separation techniques.

2,3-Dichlorobenzoic Acid

The synthesis of 2,3-dichlorobenzoic acid has been approached through various routes. One documented method involves the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. Another pathway utilizes the Grignard reaction, starting from 2,3-dichloroiodobenzene and reacting the corresponding Grignard reagent with carbon dioxide.

2,4-Dichlorobenzoic Acid

The first synthesis of 2,4-dichlorobenzoic acid is noted to have occurred in the early 20th century.[2] A common and historically significant method for its preparation is the oxidation of 2,4-dichlorotoluene.[3] This transformation highlights the importance of precursor availability in the historical synthesis of these isomers.

2,5-Dichlorobenzoic Acid

As mentioned earlier, the work of Biswas and Das-Gupta in 1942 confirmed the formation of 2,5-dichlorobenzoic acid from the chlorination of benzoic acid.[1] Modern synthetic approaches often involve the oxidation of 2,5-dichlorotoluene or the hydrolysis of 2,5-dichlorobenzoyl chloride. A patent from 1972 describes a process for preparing 3-amino-2,5-dichlorobenzoic acid that involves the separation of the 2,5-dichloro isomer from a mixture by freeze crystallization after esterification of the corresponding benzoyl chloride.[1]

2,6-Dichlorobenzoic Acid

The synthesis of 2,6-dichlorobenzoic acid can be achieved through the chlorination of benzoic acid in the presence of a catalyst like phosphorus pentachloride or thionyl chloride.[2] Another route involves the oxidation of 2,6-dichlorotoluene.[2]

3,4-Dichlorobenzoic Acid

The 1942 paper by Biswas and Das-Gupta also identified 3,4-dichlorobenzoic acid as a product of benzoic acid chlorination.[1] A historical preparation method from 1912 describes the synthesis of 3,4-dichlorobenzoic acid by heating p-chlorobenzoic acid with antimony pentachloride in a sealed tube.

3,5-Dichlorobenzoic Acid

The synthesis of 3,5-dichlorobenzoic acid has been achieved through various methods, including the hydrolysis of 3,5-dichlorobenzonitrile.

The Art of Separation: Classical Techniques for Isomer Resolution

Before the advent of modern chromatographic techniques, the separation of the dichlorobenzoic acid isomers from their reaction mixtures was a significant challenge, relying on the subtle differences in their physical properties.

Fractional Crystallization: A Labor of Patience and Precision

The primary method for separating isomers in the 19th and early 20th centuries was fractional crystallization. This technique exploits the differences in the solubility of the isomers in a given solvent at a specific temperature. By carefully controlling the temperature and solvent composition, chemists could selectively crystallize one isomer from the mixture, leaving the others in solution. The process was often tedious, requiring multiple recrystallization steps to achieve a reasonable degree of purity. The choice of solvent was critical and often determined empirically.

The significant differences in the melting points of the dichlorobenzoic acid isomers played a crucial role in the success of fractional crystallization.

IsomerMelting Point (°C)
2,3-Dichlorobenzoic acid168-170
2,4-Dichlorobenzoic acid157-160[4]
2,5-Dichlorobenzoic acid151-154[4]
2,6-Dichlorobenzoic acid139-142[4]
3,4-Dichlorobenzoic acid204-206[4]
3,5-Dichlorobenzoic acid184-187[4]

Table 1: Melting points of dichlorobenzoic acid isomers.[4]

The distinct melting points not only aided in separation but also served as a primary method for identification and purity assessment. A sharp melting point was indicative of a pure compound.

Characterization Before Spectroscopy: The Chemist's Toolkit

In the absence of modern spectroscopic methods like NMR and IR, early chemists relied on a combination of physical and chemical tests to characterize the dichlorobenzoic acid isomers.

  • Melting Point Determination: As mentioned, the melting point was a critical physical constant for identification. Mixed melting point analysis, where a sample was mixed with a known compound, was a common technique to confirm the identity of a substance. A depression in the melting point indicated that the two compounds were not identical.

  • Elemental Analysis: Combustion analysis provided the empirical formula of the compound, confirming the ratio of carbon, hydrogen, and chlorine atoms.

  • Derivative Formation: To further confirm the structure and for easier handling and purification, the carboxylic acids were often converted into crystalline derivatives such as esters or amides. These derivatives had their own distinct melting points, providing an additional layer of identification.

  • Chemical Reactivity: The position of the chlorine atoms on the benzene ring influences the reactivity of the molecule. Early chemists would perform various chemical reactions to probe these differences and infer the substitution pattern.

The Evolution of Synthesis: From Classical Reactions to Modern Strategies

The synthesis of dichlorobenzoic acid isomers has evolved significantly from the early, often non-selective, chlorination reactions. The development of named reactions provided chemists with more control over the regioselectivity of their syntheses.

Synthesis_Evolution

  • Sandmeyer Reaction: This versatile reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aryl diazonium salt into an aryl halide. This provided a pathway to introduce chlorine atoms at specific positions by starting with the corresponding aminobenzoic acid.

  • Gattermann Reaction: A modification of the Sandmeyer reaction, developed by Ludwig Gattermann, uses copper powder and the corresponding halogen acid to achieve the same transformation.

  • Friedel-Crafts Acylation: While not a direct route to the acids, the Friedel-Crafts acylation, discovered in 1877, was crucial for synthesizing dichlorinated acetophenones or benzophenones, which could then be oxidized to the corresponding benzoic acids.

The Modern Era: Chromatography and Spectroscopy

The mid-20th century witnessed a revolution in analytical chemistry with the development of chromatographic and spectroscopic techniques. These powerful tools transformed the study of dichlorobenzoic acid isomers, enabling their rapid and unambiguous separation and characterization.

Chromatographic Separation
  • Gas Chromatography (GC): For volatile derivatives of the acids (e.g., methyl esters), GC provides excellent separation based on boiling point and polarity differences.

  • High-Performance Liquid Chromatography (HPLC): HPLC has become the workhorse for the analysis and purification of dichlorobenzoic acid isomers. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective. The elution order can be manipulated by adjusting the mobile phase composition and pH.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the carboxylic acid and the C-Cl stretching vibrations are key features in the IR spectra of these isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer, allowing for unambiguous identification.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature in the mass spectra of dichlorobenzoic acids.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

Protocol 1: Historical Synthesis of 3,4-Dichlorobenzoic Acid (Adapted from a 1912 method)

Objective: To synthesize 3,4-dichlorobenzoic acid from p-chlorobenzoic acid.

Materials:

  • p-Chlorobenzoic acid

  • Antimony pentachloride

  • Dilute hydrochloric acid

  • Dilute ammonium hydroxide solution

  • Ethanol

  • Sealed glass tube

  • Heating apparatus

Procedure:

  • A mixture of 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride is heated in a sealed glass tube at 200°C for 8 hours.

  • After cooling, the tube is carefully opened, and the reaction mixture is treated with an excess of dilute hydrochloric acid.

  • The precipitated 3,4-dichlorobenzoic acid is collected by filtration and washed with cold water.

  • The crude product is dissolved in a dilute ammonium hydroxide solution and filtered.

  • The filtrate is evaporated to dryness, and the resulting ammonium salt is decomposed with dilute hydrochloric acid.

  • The purified 3,4-dichlorobenzoic acid is collected by filtration, washed with water, and dried.

  • Recrystallization from dilute ethanol yields colorless crystals.

Causality: This method relies on the electrophilic chlorination of the aromatic ring, with antimony pentachloride acting as both a chlorinating agent and a Lewis acid catalyst. The high temperature and pressure in the sealed tube are necessary to drive the reaction. The purification process utilizes the acidic nature of the product to separate it from non-acidic impurities.

Protocol 2: Modern HPLC Separation of Dichlorobenzoic Acid Isomers

Objective: To separate a mixture of dichlorobenzoic acid isomers using reversed-phase HPLC.

Materials:

  • Mixture of dichlorobenzoic acid isomers

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for baseline separation.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 230 nm).

  • Data Analysis: Identify the isomers based on their retention times, which will differ due to their varying polarities.

Causality: The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase (C18) and the polar mobile phase. The more polar isomers will have a weaker interaction with the stationary phase and will elute earlier, while the less polar isomers will be retained longer. The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

HPLC_Workflow

Conclusion

The history of dichlorobenzoic acid isomers is a microcosm of the evolution of organic chemistry. From the initial serendipitous discoveries in the era of classical chemistry to the highly controlled and characterized syntheses of the modern era, the journey of these molecules reflects the remarkable progress in our ability to understand and manipulate the chemical world. For today's researchers, scientists, and drug development professionals, a deep appreciation of this history provides not only a fascinating narrative but also a solid foundation for innovation and the continued application of these versatile chemical building blocks.

References

  • PrepChem. (n.d.). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 10). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 10). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

  • Biswas, H. G., & Das-Gupta, S. J. (1942). Chlorination of Benzoic Acid. Journal of the Indian Chemical Society, 19, 497-498.
  • Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.

Sources

Unlocking Microbial Bioremediation: A Technical Guide to Utilizing Sodium 2,5-Dichlorobenzoate as a Bacterial Growth Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and methodologies for leveraging bacterial metabolism for the degradation of Sodium 2,5-dichlorobenzoate. It is intended for researchers, scientists, and drug development professionals engaged in environmental biotechnology, microbial physiology, and bioremediation.

Executive Summary: The Microbial Potential Against Recalcitrant Molecules

Chlorinated aromatic compounds, such as Sodium 2,5-dichlorobenzoate (2,5-DCBA), are synthetic molecules that pose significant environmental challenges due to their persistence and potential toxicity. However, the remarkable metabolic plasticity of microorganisms offers a sustainable and efficient solution for the bioremediation of these recalcitrant compounds. Certain bacterial strains have evolved sophisticated enzymatic machinery to utilize these halogenated organics as a sole source of carbon and energy, effectively mineralizing them into harmless inorganic products. This guide delves into the biochemical underpinnings of this process and provides a practical framework for the isolation, characterization, and application of bacteria capable of 2,5-DCBA degradation.

The Biochemical Foundation: Deconstructing 2,5-Dichlorobenzoate

The aerobic bacterial degradation of 2,5-DCBA is a multi-step enzymatic process initiated by the cleavage of the aromatic ring, followed by the removal of the chlorine substituents. The most well-documented pathway proceeds through a modified ortho-cleavage mechanism.

The initial and often rate-limiting step is the dihydroxylation of the aromatic ring, catalyzed by a benzoate dioxygenase . This enzyme incorporates both atoms of molecular oxygen into the substrate, leading to the formation of a dihydrodiol intermediate, which is then dehydrogenated to form 4-chlorocatechol . This crucial intermediate is then funneled into a degradative pathway common to many chlorinated aromatic compounds.

The subsequent degradation of 4-chlorocatechol proceeds via the following key enzymatic steps[1]:

  • Chlorocatechol 1,2-dioxygenase: This enzyme catalyzes the ortho (or intradiol) cleavage of the 4-chlorocatechol ring, breaking the bond between the two hydroxyl-bearing carbon atoms to form 3-chloro-cis,cis-muconate.

  • Chloromuconate cycloisomerase: This enzyme converts 3-chloro-cis,cis-muconate to cis-dienelactone.

  • Dienelactone hydrolase: This hydrolase is responsible for the conversion of cis-dienelactone to maleylacetate.

  • Maleylacetate reductase: Finally, maleylacetate is reduced to 3-oxoadipate, which can then enter central metabolic pathways such as the Krebs cycle, providing both energy and carbon for cellular growth[1].

This complete mineralization is accompanied by the stoichiometric release of chloride ions, a key indicator of successful bioremediation.

Metabolic Pathway of 2,5-Dichlorobenzoate Degradation cluster_0 Upper Pathway cluster_1 Modified Ortho-Cleavage Pathway Sodium_2_5_Dichlorobenzoate Sodium 2,5-Dichlorobenzoate 4_Chlorocatechol 4-Chlorocatechol Sodium_2_5_Dichlorobenzoate->4_Chlorocatechol Benzoate Dioxygenase 3_Chloro_cis_cis_muconate 3-Chloro-cis,cis-muconate 4_Chlorocatechol->3_Chloro_cis_cis_muconate Chlorocatechol 1,2-dioxygenase cis_Dienelactone cis-Dienelactone 3_Chloro_cis_cis_muconate->cis_Dienelactone Chloromuconate cycloisomerase Maleylacetate Maleylacetate cis_Dienelactone->Maleylacetate Dienelactone hydrolase 3_Oxoadipate 3-Oxoadipate Maleylacetate->3_Oxoadipate Maleylacetate reductase Krebs_Cycle Krebs Cycle 3_Oxoadipate->Krebs_Cycle Experimental Workflow for Isolation Environmental_Sample Environmental Sample (e.g., Contaminated Soil) Enrichment_Culture Enrichment in MSM + 2,5-DCBA Environmental_Sample->Enrichment_Culture Serial_Transfers Serial Transfers (3-5 times) Enrichment_Culture->Serial_Transfers Serial_Dilution Serial Dilution Serial_Transfers->Serial_Dilution Plating Plating on MSM Agar + 2,5-DCBA Serial_Dilution->Plating Colony_Selection Isolation of Pure Colonies Plating->Colony_Selection Pure_Culture Pure Culture of 2,5-DCBA Degrader Colony_Selection->Pure_Culture

Figure 2: Workflow for the enrichment and isolation of bacteria capable of degrading Sodium 2,5-Dichlorobenzoate.

Characterization of Degrading Strains: A Multi-faceted Approach

Once pure cultures are obtained, a thorough characterization is essential to understand their metabolic capabilities and potential for practical applications.

Growth and Degradation Kinetics

Monitoring bacterial growth and substrate depletion provides critical insights into the efficiency of the degradation process.

Bacterial Growth:

  • Method: Monitor the increase in optical density at 600 nm (OD₆₀₀) over time using a spectrophotometer.[2][3]

  • Parameters: Calculate the specific growth rate (µ) and doubling time (t_d) from the exponential phase of the growth curve.

Substrate Degradation:

  • Method: Quantify the concentration of Sodium 2,5-dichlorobenzoate in the culture supernatant at regular intervals using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Parameters: Determine the degradation rate and the percentage of substrate removal.

Stoichiometric Chloride Release

The complete mineralization of 2,5-DCBA should result in the release of two moles of chloride for every mole of the substrate degraded.

  • Method: Measure the concentration of chloride ions in the culture supernatant using a spectrophotometric method, such as the mercuric thiocyanate method, or an ion-selective electrode.[4][5]

  • Validation: A stoichiometric release of chloride confirms the complete dehalogenation of the aromatic ring.[6][7]

Identification of Metabolic Intermediates

Identifying the intermediate compounds of the degradation pathway provides direct evidence for the proposed metabolic route.

  • Method: Analyze the culture supernatant at different time points using HPLC and GC-MS to detect and identify transiently formed intermediates, such as 4-chlorocatechol.

Data Presentation

The quantitative data obtained from these characterization studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Growth and Degradation Characteristics of an Exemplary 2,5-DCBA Degrading Isolate

ParameterValueUnit
Isolate DesignationPseudomonas sp. Strain DCB-1-
Initial 2,5-DCBA Conc.500mg/L
Specific Growth Rate (µ)0.08h⁻¹
Doubling Time (t_d)8.66h
2,5-DCBA Degradation Rate20.8mg/L/h
Chloride Released98.5% of theoretical

Concluding Remarks and Future Perspectives

The isolation and characterization of bacteria capable of utilizing Sodium 2,5-dichlorobenzoate as a growth substrate underscore the vast potential of microbial catabolism for environmental bioremediation. The methodologies outlined in this guide provide a comprehensive framework for researchers to explore and harness this potential. Future research should focus on the genetic characterization of the enzymes involved, particularly the initial dioxygenase, to understand their evolution and substrate specificity. Furthermore, optimizing the degradation process through bioaugmentation and biostimulation strategies in real-world contaminated environments will be crucial for the successful transition of this technology from the laboratory to the field.

References

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  • Veen, J. A. V., & Stams, A. J. M. (2010). Enrichment and Isolation of Surfactin-degrading Bacteria. Semantic Scholar. Available at: [Link]

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The Auxin-Like Effects of Sodium 2,5-Dichlorobenzoate on Plant Cell Division and Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Regulatory Potential of a Synthetic Auxin Analog

In the intricate world of plant biology, the precise regulation of cell division and elongation underpins all aspects of growth and development. Phytohormones, particularly auxins, are the master orchestrators of these fundamental processes.[1][2][3][4] While natural auxins like indole-3-acetic acid (IAA) are central to plant life, synthetic analogs offer unique opportunities for research and agricultural applications due to their often-enhanced stability and varied activity.[5] This technical guide provides an in-depth exploration of sodium 2,5-dichlorobenzoate, a synthetic compound with demonstrated auxin-like activity, and its specific effects on plant cell division and elongation.

This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, agriculture, and herbicide development. It aims to provide a comprehensive understanding of the mechanisms of action of sodium 2,5-dichlorobenzoate and to equip researchers with the necessary protocols to investigate its effects. While much of the available literature focuses on 2,5-dichlorobenzoic acid and its methyl ester, it is scientifically reasonable to infer that the sodium salt, sodium 2,5-dichlorobenzoate, exhibits similar biological activity in aqueous solutions as it dissociates to the active 2,5-dichlorobenzoate anion.

The Auxin Paradigm: A Foundation for Understanding

Auxins are a class of plant hormones that, at optimal concentrations, regulate a wide array of physiological processes, including:

  • Cell Elongation: A primary and well-documented role of auxins is the promotion of cell enlargement.[6][7] This is achieved by increasing the extensibility of the cell wall.[6]

  • Cell Division: Auxins, often in conjunction with cytokinins, play a crucial role in stimulating cell division in various plant tissues, including meristems and in the formation of callus tissue.[4][8]

  • Apical Dominance: The suppression of lateral bud growth by the apical bud is a classic auxin-mediated phenomenon.

  • Root Formation: Auxins are instrumental in initiating the formation of adventitious and lateral roots.[9]

  • Tropisms: The directional growth of plants in response to stimuli like light (phototropism) and gravity (gravitropism) is governed by the differential distribution of auxin.

The diverse effects of auxins are mediated through a complex signaling pathway that ultimately leads to changes in gene expression and cellular responses.[10]

Sodium 2,5-Dichlorobenzoate: A Synthetic Auxin with Distinct Properties

Substituted benzoic acids, including 2,5-dichlorobenzoic acid, have been recognized for their plant growth-regulating properties.[11][12] The methyl ester of 2,5-dichlorobenzoic acid is explicitly used as a plant growth regulator to induce callus formation, a process reliant on cell division.[13] The structural similarity of these compounds to natural auxins allows them to interact with the plant's hormonal machinery.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The auxin-like activity of sodium 2,5-dichlorobenzoate is predicated on its ability to mimic natural auxins and interact with components of the auxin signaling pathway.[5] The established mechanism for synthetic auxins involves the following key steps:

  • Perception: The synthetic auxin molecule binds to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[14] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.

  • Signal Transduction: The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14]

  • Transcriptional Regulation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.

  • Cellular Response: The resulting changes in gene expression lead to the physiological responses associated with auxin activity, including cell division and elongation.

The following diagram illustrates the proposed signaling pathway for sodium 2,5-dichlorobenzoate, acting as a synthetic auxin.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SDB Sodium 2,5-Dichlorobenzoate SDB_in 2,5-Dichlorobenzoate SDB->SDB_in Uptake TIR1 TIR1/AFB Receptor SDB_in->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation of Aux/IAA ARF ARF Aux_IAA->ARF Represses ARE Auxin Response Element ARF->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates Cell_Response Cell Division & Elongation Gene_Expression->Cell_Response Leads to

Caption: Proposed signaling pathway of Sodium 2,5-Dichlorobenzoate.

Effect on Plant Cell Division

Auxins are known to promote cell division, a fundamental process for plant growth.[4] The application of sodium 2,5-dichlorobenzoate, acting as an auxin mimic, is expected to stimulate mitotic activity in meristematic tissues and in cell cultures. This effect is particularly relevant in applications such as callus induction for plant tissue culture.[13]

The stimulation of cell division by auxins is tightly linked to the regulation of the cell cycle. Auxin signaling can influence the expression of key cell cycle genes, such as cyclins and cyclin-dependent kinases (CDKs), which are critical for the progression through the different phases of the cell cycle.

Effect on Plant Cell Elongation

One of the most well-characterized responses to auxin is the induction of cell elongation.[2][6] This process is central to the growth of stems, roots, and other plant organs. The "acid growth hypothesis" provides a widely accepted framework for understanding auxin-induced cell elongation.[6]

According to this hypothesis, auxin stimulates plasma membrane H+-ATPases, which pump protons into the apoplast (the space outside the plasma membrane).[6] This acidification of the cell wall activates enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides.[2] This "loosening" of the cell wall allows it to stretch under the force of turgor pressure, resulting in cell elongation.

The following diagram illustrates the workflow of auxin-induced cell elongation.

CellElongation Auxin Sodium 2,5-Dichlorobenzoate (Auxin mimic) PM_H_ATPase Plasma Membrane H+-ATPase Auxin->PM_H_ATPase Stimulates Proton_Pumping H+ Pumping into Apoplast PM_H_ATPase->Proton_Pumping Apoplast_Acidification Apoplast Acidification (Lower pH) Proton_Pumping->Apoplast_Acidification Expansin_Activation Expansin Activation Apoplast_Acidification->Expansin_Activation Wall_Loosening Cell Wall Loosening Expansin_Activation->Wall_Loosening Cell_Elongation Cell Elongation Wall_Loosening->Cell_Elongation Turgor_Pressure Turgor Pressure Turgor_Pressure->Cell_Elongation Drives

Sources

"spectroscopic data (NMR, IR, Mass Spec) of 2,5-dichlorobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Spectroscopic Data of 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,5-Dichlorobenzoic Acid

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor and regulatory compliance. 2,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂), a key intermediate in the synthesis of various active pharmaceutical ingredients and herbicides, presents a case study in the application of modern analytical techniques.[1][2] The precise positioning of the two chlorine atoms and the carboxylic acid group on the benzene ring dictates its reactivity and biological activity. Therefore, a comprehensive understanding of its spectroscopic fingerprint is not merely academic but a critical component of quality control, process optimization, and new discovery.

This guide provides an in-depth analysis of 2,5-Dichlorobenzoic acid using the three pillars of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causality behind the spectral features, providing a robust framework for researchers to interpret their own data with confidence. Each section is designed as a self-validating system, integrating foundational principles with practical experimental protocols and authoritative data interpretation.

PropertyValue
Chemical Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol [3][4]
CAS Number 50-79-3[3][5]
Appearance White to off-white crystalline solid[1][4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-dichlorobenzoic acid, both ¹H and ¹³C NMR provide definitive evidence for the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The structure of 2,5-dichlorobenzoic acid features three distinct aromatic protons. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deshields these protons, shifting their resonance signals downfield in the spectrum. The substitution pattern gives rise to a predictable set of multiplicities due to spin-spin coupling between adjacent protons.

Interpreting the ¹H NMR Spectrum: The proton at position 6 (H-6) is ortho to the carboxylic acid group, experiencing significant deshielding. It is coupled only to H-4, appearing as a doublet. The proton at position 3 (H-3) is ortho to a chlorine atom and meta to the carboxylic acid and the other chlorine; it is coupled to H-4, also appearing as a doublet. The proton at position 4 (H-4) is coupled to both H-3 and H-6, resulting in a doublet of doublets. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift (>10 ppm) and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Dichlorobenzoic Acid

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 ~7.8 - 8.0 Doublet (d) ~2.5
H-4 ~7.5 - 7.7 Doublet of Doublets (dd) ~8.5, 2.5
H-3 ~7.4 - 7.6 Doublet (d) ~8.5
-COOH >10 Broad Singlet (br s) N/A

Note: Predicted values are based on standard substituent effects. Actual experimental values can be found in spectral databases such as SpectraBase.[4][6]

¹³C NMR Spectroscopy: Characterizing the Carbon Environment

With no molecular symmetry, the ¹³C NMR spectrum of 2,5-dichlorobenzoic acid is expected to display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

Interpreting the ¹³C NMR Spectrum:

  • Carboxylic Carbon (C=O): This carbon appears furthest downfield, typically in the 165-175 ppm range.

  • Carbons bonded to Chlorine (C-Cl): The C-2 and C-5 carbons are directly attached to the electronegative chlorine atoms, causing a downfield shift. Their signals are expected in the 130-135 ppm region.

  • Carbons bonded to Hydrogen (C-H): The C-3, C-4, and C-6 carbons will resonate in the typical aromatic region, with their specific shifts influenced by their proximity to the electron-withdrawing groups.

  • Quaternary Carbon (C-COOH): The C-1 carbon, attached to the carboxylic acid group, will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Dichlorobenzoic Acid

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O ~168
C-2 ~134
C-5 ~133
C-4 ~132
C-6 ~131
C-1 ~130
C-3 ~129

Note: Specific peak assignments can be confirmed with advanced 2D NMR techniques. Authoritative data is available from sources like ChemicalBook.[7]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 2,5-dichlorobenzoic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[9]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum, typically using a 90° pulse and collecting 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Pick and label the peaks in both the ¹H and ¹³C spectra.

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. For 2,5-dichlorobenzoic acid, IR spectroscopy provides clear evidence for the carboxylic acid moiety and the aromatic ring.

Interpreting the IR Spectrum: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid. The O-H stretch appears as a very broad band due to hydrogen bonding. The carbonyl (C=O) stretch is a strong, sharp peak. Additionally, vibrations from the aromatic ring and the carbon-chlorine bonds are visible in the fingerprint region.

Table 3: Key IR Absorption Bands for 2,5-Dichlorobenzoic Acid

Frequency Range (cm⁻¹) Vibration Type Intensity
2500 - 3300 O-H stretch (Carboxylic Acid) Broad, Strong
~1700 C=O stretch (Carboxylic Acid) Strong, Sharp
1550 - 1600 C=C stretch (Aromatic Ring) Medium
~1400 - 1450 C=C stretch (Aromatic Ring) Medium
~1200 - 1300 C-O stretch (Carboxylic Acid) Medium
650 - 800 C-Cl stretch Medium-Strong

Note: Data is compiled from the NIST Chemistry WebBook.[10]

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) on the FTIR spectrometer is clean. Record a background spectrum in air.

  • Sample Application:

    • Place a small amount of the solid 2,5-dichlorobenzoic acid powder directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their frequencies.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Structure Fragments

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this purpose.

Interpreting the Mass Spectrum: The mass spectrum of 2,5-dichlorobenzoic acid is distinguished by its molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The primary fragmentation involves the loss of small, stable neutral molecules or radicals from the molecular ion. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH) followed by the loss of carbon monoxide (-CO).[11]

Table 4: Major Ions in the EI Mass Spectrum of 2,5-Dichlorobenzoic Acid

m/z Proposed Fragment Ion Notes
190/192/194 [C₇H₄Cl₂O₂]⁺ Molecular ion cluster (M, M+2, M+4)
173/175/177 [C₇H₃Cl₂O]⁺ Loss of -OH radical from the molecular ion
145/147/149 [C₆H₃Cl₂]⁺ Loss of -COOH radical from the molecular ion

Note: Data is compiled from the NIST Mass Spectrometry Data Center.[4][12]

Visualization of Key Fragmentation Pathway

The following diagram illustrates the primary fragmentation sequence observed in the EI-MS of 2,5-dichlorobenzoic acid.

fragmentation M [M]⁺˙ m/z 190, 192, 194 F1 [M-OH]⁺ m/z 173, 175, 177 M->F1 - •OH F2 [M-COOH]⁺˙ m/z 145, 147, 149 M->F2 - •COOH

Caption: Primary EI-MS fragmentation of 2,5-dichlorobenzoic acid.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction:

    • Dissolve a small amount (<1 mg) of 2,5-dichlorobenzoic acid in a volatile solvent like methanol or dichloromethane.

    • Alternatively, for a solids probe, place a tiny amount of the solid on the probe tip.

  • Instrument Conditions:

    • Utilize a mass spectrometer with an electron ionization source.

    • Set the ionization energy to the standard 70 eV.[8]

    • The sample is introduced into the high-vacuum source, where it is vaporized and bombarded by electrons.

  • Data Acquisition:

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

  • Data Analysis:

    • Identify the molecular ion cluster and confirm that the isotopic pattern matches the presence of two chlorine atoms.

    • Analyze the major fragment ions to corroborate the proposed structure.

Part 4: An Integrated Spectroscopic Analysis Workflow

While each technique provides valuable information, their true power lies in their combined application. A logical workflow ensures that the data from each analysis builds upon the last, leading to an irrefutable structural confirmation.

workflow cluster_exp Experimental Analysis cluster_data Data Interpretation IR IR Spectroscopy IR_Data Identify Functional Groups (-COOH, C-Cl) IR->IR_Data MS Mass Spectrometry MS_Data Confirm Molecular Weight & Isotope Pattern MS->MS_Data NMR NMR (¹H & ¹³C) NMR_Data Elucidate C-H Framework & Connectivity NMR->NMR_Data Conclusion Structural Confirmation of 2,5-Dichlorobenzoic Acid IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

This synergistic approach ensures trustworthiness. The molecular formula suggested by the molecular weight in MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (e.g., carboxylic acid) are consistent with the chemical shifts and fragmentation patterns observed in NMR and MS, respectively. This cross-validation is the hallmark of a robust analytical system.

Conclusion

The spectroscopic characterization of 2,5-dichlorobenzoic acid through NMR, IR, and Mass Spectrometry provides a complete and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum rapidly confirms the presence of the critical carboxylic acid functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns influenced by the dichlorinated aromatic ring. For scientists in research and drug development, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and quality of their materials, forming the foundation upon which all subsequent work is built.

References

  • NIST. Benzoic acid, 2,5-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzoic acid, 2,5-dichloro- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2,5-Dichlorobenzoic acid. National Institutes of Health. Available from: [Link]

  • NIST. Benzoic acid, 3-amino-2,5-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 2,5-Dichlorobenzoic acid. Wiley. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Synthesis of Carboxylic Acids from Aldehydes. Available from: [Link]

  • NIST. Benzoic acid, 2,5-dichloro- IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • SIELC Technologies. 2,5-Dichlorobenzoic acid. Available from: [Link]

  • SpectraBase. 2,5-Dichlorobenzoic acid - Optional[Vapor Phase IR]. Wiley. Available from: [Link]

  • SpectraBase. 3,4-Dichlorobenzoic acid - Optional[13C NMR]. Wiley. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... Available from: [Link]

  • International Journal of ChemTech Research. Vibrational study of 2,4-Dichlorobenzoic acid by DFT. Available from: [Link]

  • NIST. Benzoic acid, 2,4-dichloro- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzoic acid, 2,6-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Welcome to the NIST WebBook. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 2,5-dichlorobenzoic acid (C7H4Cl2O2). Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Available from: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 2,5-Dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive and detailed protocol for the sensitive and selective quantification of 2,5-dichlorobenzoate (2,5-DCB) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument configuration, and data analysis, underpinned by scientific principles to ensure accuracy and reproducibility. This guide is designed to be a self-validating system, offering insights into the rationale behind procedural choices.

Introduction and Scientific Principles

2,5-Dichlorobenzoic acid is a chemical intermediate and a metabolite of certain herbicides and pharmaceuticals.[1] Its accurate quantification in environmental and biological samples is crucial for toxicological assessments and metabolic studies. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, while mass spectrometry provides sensitive and selective detection, making GC-MS an ideal platform for the analysis of 2,5-DCB.[2]

However, the inherent polarity and low volatility of carboxylic acids like 2,5-DCB make direct GC analysis challenging. To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form, typically a methyl ester.[3][4] This process not only improves chromatographic performance but also enhances sensitivity.[5]

This application note details a robust protocol for the analysis of 2,5-DCB, focusing on a methylation derivatization strategy followed by GC-MS analysis.

Materials and Reagents

Chemicals and Standards
  • 2,5-Dichlorobenzoic acid (≥98% purity)

  • Methyl 2,5-dichlorobenzoate (Reference Standard)[6]

  • Methanol (HPLC or GC grade)

  • Diethyl ether (ACS grade, peroxide-free)

  • Sodium sulfate (anhydrous, granular)

  • Hydrochloric acid (concentrated, 37%)

  • Nitrogen gas (high purity, 99.999%)

  • Diazomethane precursor (e.g., Diazald®) or Trimethylsilyldiazomethane (2.0 M in diethyl ether)

  • Internal Standard (IS): 3,5-Dichlorobenzoic acid or an isotopically labeled analog (e.g., 3,5-Dichlorobenzoic-d3 Acid) is recommended for improved accuracy.[7]

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS, or equivalent) is recommended.[3][8] Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

  • Autosampler vials (2 mL, amber, with PTFE-lined caps)

  • Glassware: conical vials, volumetric flasks, pipettes, and syringes. All glassware should be thoroughly cleaned and dried to prevent contamination.[9]

  • pH meter or pH indicator strips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required.[7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Matrix Dependent Derivatization Methylation Extraction->Derivatization Cleanup Solvent Evaporation & Reconstitution Derivatization->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for 2,5-Dichlorobenzoate Analysis.

Detailed Protocols

Standard and Sample Preparation
4.1.1. Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-dichlorobenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. A working IS solution of 10 µg/mL is typically appropriate.

4.1.2. Sample Extraction (Liquid-Liquid Extraction Example)

This protocol is a general guideline and may need optimization based on the sample matrix.

  • Sample Acidification: To a known volume or weight of the sample (e.g., 1 mL of water or 1 g of homogenized tissue), add an appropriate amount of the internal standard working solution. Acidify the sample to pH < 2 with concentrated HCl. This ensures that the 2,5-dichlorobenzoic acid is in its protonated form, which is more soluble in organic solvents.[7]

  • Extraction: Add 5 mL of diethyl ether to the acidified sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean conical vial.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

Derivatization: Methylation

Safety Precaution: Derivatization reagents can be hazardous. Perform these steps in a well-ventilated fume hood and wear appropriate personal protective equipment.

The goal of this step is to convert the carboxylic acid group of 2,5-DCB into its methyl ester.[4]

  • Solvent Evaporation: Gently evaporate the dried organic extract to near dryness under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of a methanol/diethyl ether (1:9, v/v) mixture.

  • Methylation: Add an ethereal solution of diazomethane or trimethylsilyldiazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10-15 minutes at room temperature. The persistence of the yellow color indicates that the derivatization is complete.

  • Quenching: Add a few drops of a weak acid (e.g., 2% acetic acid in diethyl ether) to quench the excess derivatizing reagent.

  • Final Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for GC injection (e.g., 100 µL of hexane or ethyl acetate).

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization for your specific instrument and column.

Parameter Recommended Setting
GC System
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 60 °C, hold for 1 min- Ramp: 15 °C/min to 250 °C- Hold: 5 min at 250 °C
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Rationale for Parameter Selection:

  • Splitless Injection: Maximizes the transfer of the analyte onto the column, which is crucial for achieving low detection limits.[8]

  • Oven Temperature Program: The initial low temperature allows for proper focusing of the analytes at the head of the column, while the temperature ramp facilitates the elution of the derivatized 2,5-DCB.

  • Electron Ionization (EI): A robust and widely used ionization technique that produces characteristic and reproducible fragmentation patterns, aiding in compound identification.[8]

  • SIM Mode: For quantitative analysis, SIM mode is preferred as it offers higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[3]

Data Analysis and Quantification
4.4.1. Identification

The identification of methyl 2,5-dichlorobenzoate is based on its retention time and the presence of characteristic ions in the mass spectrum. The expected mass spectrum for methyl 2,5-dichlorobenzoate will show a molecular ion peak (M+) at m/z 204 and characteristic fragment ions.[10]

4.4.2. Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared working standards.

  • Linearity: The calibration curve should exhibit linearity over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Quantification of Unknowns: Determine the concentration of 2,5-DCB in the unknown samples by calculating the analyte/IS peak area ratio and interpolating the concentration from the calibration curve.

The following table provides suggested ions for SIM mode analysis:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Methyl 2,5-dichlorobenzoate173204, 145
3,5-Dichlorobenzoic acid methyl ester (IS)173204, 145

(Note: The mass spectra of isomers can be very similar; chromatographic separation is key.)

Quality Control and Method Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A sample containing no analyte that is carried through the entire analytical procedure to check for contamination.

  • Spiked Samples: Samples to which a known amount of the analyte has been added to assess matrix effects and recovery. Recoveries should typically be within 70-120%.[11]

  • Replicate Analyses: Analyzing samples in duplicate or triplicate to assess the precision of the method. The relative standard deviation (RSD) should be ≤20%.[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2,5-dichlorobenzoate by GC-MS. The described methodology, which includes a crucial derivatization step, offers the necessary sensitivity and selectivity for the analysis of this compound in various matrices. Adherence to the outlined procedures and quality control measures will ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

References

  • Cheng, H. Y., & Ragner, J. A. (1991). Gas chromatographic-mass spectrometric (GC-MS) determination of MDL 72222 and four metabolites in monkey plasma. Pharmaceutical Research, 8(7), 821–825. [Link]

  • Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., & Hesso, A. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(8), 2419-2426. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dichlorobenzoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Rajiv Gandhi Centre for Biotechnology. (n.d.). Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]

  • Yeh, Y. T., Lin, Y. H., & Feng, C. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • European Union Reference Laboratory for Cereals and Feeding stuff. (n.d.). Validation Report 28. Retrieved from [Link]

Sources

Application Note: Preparation of Sodium 2,5-Dichlorobenzoate Stock Solutions for Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 2,5-dichlorobenzoate (2,5-DCB-Na) is a synthetic auxin analogue utilized in plant tissue culture to induce somatic embryogenesis and modulate callus proliferation. Unlike natural auxins (e.g., IAA), 2,5-DCB exhibits high chemical stability and resistance to enzymatic degradation in vitro. This guide provides a rigorous protocol for preparing high-purity stock solutions, addressing the critical solubility challenges of the free acid form (2,5-dichlorobenzoic acid) by converting it to its water-soluble sodium salt in situ.

Introduction & Mechanism of Action

The Auxinic Role

2,5-Dichlorobenzoic acid functions as a synthetic auxin. Structurally similar to Dicamba (3,6-dichloro-2-methoxybenzoic acid), it mimics Indole-3-Acetic Acid (IAA) by binding to the TIR1/AFB auxin receptor family. This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, unlocking auxin-response factors (ARFs) that drive gene expression essential for cell division and differentiation.

Why Sodium 2,5-Dichlorobenzoate?

While the free acid form (2,5-dichlorobenzoic acid) is commercially available, it is sparingly soluble in water (<1 mg/mL). In tissue culture media (pH 5.6–5.8), the compound must be fully solubilized to ensure uniform distribution. Converting the acid to its sodium salt (Sodium 2,5-dichlorobenzoate) drastically increases water solubility, preventing precipitation and ensuring precise dosing.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property2,5-Dichlorobenzoic Acid (Free Acid)Sodium 2,5-Dichlorobenzoate (Salt)
CAS Number 50-79-3N/A (Prepared in situ)
Formula


Molecular Weight 191.01 g/mol ~213.00 g/mol
Solubility (Water) Low (<1 g/L)High (>50 g/L)
pKa ~2.51N/A
Appearance White to beige crystalline powderWhite powder (if isolated)
Storage (Solid) Room Temp, DesiccatedRoom Temp, Desiccated

Preparation Protocol: 10 mg/mL Stock Solution

Target Concentration: 10 mg/mL (10,000 ppm) Final Volume: 100 mL Solvent System: 1N NaOH (for solubilization) + ddH₂O

Reagents & Equipment[10]
  • Active Ingredient: 2,5-Dichlorobenzoic acid (Purity ≥97%).[1][2]

  • Solvent: 1N Sodium Hydroxide (NaOH).[3][4][5]

  • Diluent: Double-distilled water (ddH₂O) or Milli-Q water.

  • Equipment: Analytical balance (±0.1 mg), magnetic stirrer, pH meter, 0.22 µm PES syringe filter.

Step-by-Step Methodology
Step 1: Calculation & Weighing

To prepare 100 mL of a 10 mg/mL solution, you need 1000 mg (1.0 g) of the active ingredient.

  • Note: If using the free acid to make the salt, weigh 1.0 g of 2,5-dichlorobenzoic acid . The slight MW difference upon salt conversion is negligible for general mg/L dosing, but for molar precision, see Section 4.3.

Step 2: Solubilization (The "Salt Conversion")

The free acid is hydrophobic. Do not add water first.

  • Place the 1.0 g of powder into a sterile 150 mL beaker.

  • Add 2.0 to 5.0 mL of 1N NaOH dropwise directly onto the powder.

  • Agitate gently or use a magnetic stir bar. The powder will react with the base to form Sodium 2,5-dichlorobenzoate.

  • Observation: The solution should turn clear. If particulates remain, add 1N NaOH in 0.5 mL increments until fully dissolved. Avoid excess base to prevent extreme pH shifts.

Step 3: Dilution[4]
  • Once dissolved, add approximately 80 mL of ddH₂O .

  • Stir continuously for 5–10 minutes to ensure homogeneity.

Step 4: pH Adjustment (Critical)

Although the stock will be diluted later, an extremely high pH stock can precipitate medium components (like Calcium/Magnesium) upon addition.

  • Check pH.[4][6] It will likely be alkaline (>10) due to the NaOH.

  • Gently adjust pH to 7.0 – 9.0 using dilute HCl if necessary. Do not adjust to acidic pH (<5) or the free acid may precipitate out.

Step 5: Final Volume

Transfer the solution to a volumetric flask or graduated cylinder and bring the total volume to 100 mL with ddH₂O.

Step 6: Sterilization

Recommended: Filter Sterilization.

  • Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF membrane filter into a sterile Falcon tube or glass bottle.

  • Note: While 2,5-DCB is generally heat stable, autoclaving stock solutions can lead to concentration changes due to evaporation or potential hydrolysis over repeated cycles. Filtration is the Gold Standard.

Molar Concentration (Alternative)

For a 10 mM stock solution (Molar Mass = 191.01 g/mol ):



Follow the same solubilization steps (NaOH -> Water).

Visual Workflow (Graphviz)

StockPrep Start Start: 2,5-Dichlorobenzoic Acid (Free Acid Powder) Weigh Weigh Target Mass (e.g., 1.0 g for 10 mg/mL) Start->Weigh Solubilize Add Solvent: 2-5 mL 1N NaOH (Converts Acid to Na-Salt) Weigh->Solubilize Check Visual Check: Is solution clear? Solubilize->Check Check->Solubilize No (Add more NaOH) AddWater Add ddH2O to ~80% Volume Check->AddWater Yes AdjustPH Adjust pH to 7.0-9.0 (Prevent precipitation) AddWater->AdjustPH FinalVol Bring to Final Volume (100 mL) AdjustPH->FinalVol Sterilize Filter Sterilize (0.22 µm PES) FinalVol->Sterilize Store Store at -20°C (Aliquot to avoid freeze-thaw) Sterilize->Store

Caption: Workflow for converting insoluble 2,5-dichlorobenzoic acid into a soluble, sterile sodium salt stock solution.

Usage & Dilution Strategy

To use the stock in tissue culture media (e.g., MS Medium):

Formula:



Example:

  • Target: 2 mg/L in 1 Liter of Medium.

  • Stock: 10 mg/mL.

  • Calculation:

    
    
    

Protocol:

  • Prepare MS media base (salts + sugar).

  • Add the calculated volume of Sodium 2,5-DCB stock.

  • Adjust media pH to 5.8.

  • Add agar/gelling agent.

  • Autoclave media (121°C, 15 psi, 20 min). Note: 2,5-DCB is stable during media autoclaving.

Troubleshooting & Storage

IssueCauseSolution
Precipitation upon water addition Insufficient NaOH (Acid form re-crystallized).Add 1N NaOH dropwise until clear. Ensure initial dissolution is complete before adding bulk water.
Cloudiness in Media Calcium precipitation due to high stock pH.Ensure stock pH is adjusted to <9.0 before adding to media. Add stock before pH adjusting the final media.
Contamination Filter failure.Use a fresh 0.22 µm filter. Verify filter integrity (bubble point test).
Loss of Activity Repeated freeze-thaw cycles.Aliquot stock into 1 mL or 5 mL tubes. Store at -20°C.

Safety (MSDS Highlights)

  • Hazards: 2,5-Dichlorobenzoic acid is an irritant (Skin/Eye).[7]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Handling: Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

  • PubChem. (n.d.).[1] 2,5-Dichlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

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Application Note: High-Recovery Sample Preparation Techniques for the Analysis of 2,5-Dichlorobenzoic Acid in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the extraction and sample preparation of 2,5-dichlorobenzoic acid (2,5-DCBA) from water samples for quantitative analysis. As a persistent environmental contaminant and a metabolite of certain herbicides, accurate monitoring of 2,5-DCBA is critical. We present two robust and validated methodologies: classic Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). The scientific principles underpinning each technique, including the critical role of the analyte's physicochemical properties, are discussed in detail. Step-by-step protocols for both LLE and SPE are provided, followed by recommended analytical conditions for High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended for environmental scientists, analytical chemists, and researchers requiring reliable methods for the trace-level determination of acidic organic compounds in water.

Introduction: The Analytical Challenge

2,5-Dichlorobenzoic acid is a halogenated aromatic carboxylic acid.[1][2] Its presence in water systems can result from its use as a chemical intermediate or from the environmental degradation of pesticides and other parent compounds. Due to its solubility in water and potential persistence, its quantification is a key component of environmental monitoring and water quality assessment programs.

The primary challenge in analyzing 2,5-DCBA in environmental water is its low concentration, often in the presence of complex matrix interferents. Effective sample preparation is therefore paramount to isolate the analyte, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of sample preparation technique is dictated by the analyte's chemical nature. As a carboxylic acid, the ionizable nature of 2,5-DCBA is the central property exploited for its selective extraction.

Physicochemical Properties of 2,5-Dichlorobenzoic Acid

Understanding the fundamental properties of 2,5-DCBA is essential for developing an effective extraction strategy. The carboxylic acid functional group governs its solubility and reactivity, which can be manipulated by adjusting the pH of the sample matrix.

PropertyValueSourceSignificance for Sample Preparation
Molecular Formula C₇H₄Cl₂O₂[3][4]-
Molar Mass 191.01 g/mol [3][4]Used for preparing standard solutions.
Melting Point 151-154 °C[4][5]Indicates it is a solid at room temperature.
Boiling Point 301 °C[4][5]Relatively non-volatile; requires derivatization for GC analysis.
Water Solubility < 1 mg/mL[3]Sparingly soluble in neutral water, but solubility increases significantly in basic conditions (as the carboxylate salt).
pKa ~2.8[3]CRITICAL: At pH < 2.8, it is protonated and neutral (less polar). At pH > 2.8, it is deprotonated and anionic (more polar). This pH-dependent charge state is the key to selective extraction.
LogP (Octanol-Water) 2.8[3]Indicates a preference for organic solvents when in its neutral, protonated form.

The pKa is the most influential parameter. By adjusting the sample pH to at least two units below the pKa (e.g., pH < 1), we ensure that over 99% of 2,5-DCBA molecules are in their neutral, protonated form (R-COOH). In this state, the molecule is significantly less polar and can be efficiently extracted from the aqueous phase into an immiscible organic solvent (LLE) or retained on a nonpolar sorbent (SPE).

Methodology 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, robust technique for extracting acidic compounds. It relies on the differential solubility of the analyte in two immiscible liquids, with selectivity achieved through pH control.[6][7] The process involves acidifying the water sample to neutralize the 2,5-DCBA, followed by extraction into a water-immiscible organic solvent.[8]

Principle of LLE for Acidic Analytes

The core principle is to manipulate the equilibrium of the 2,5-DCBA between its ionized (water-soluble) and neutral (organic-soluble) forms.

  • Acidification: The aqueous sample is acidified (pH ≤ 2). This converts the 2,5-dichlorobenzoate anion into its neutral carboxylic acid form.

  • Extraction: A water-immiscible organic solvent with a high affinity for the neutral analyte (e.g., dichloromethane or ethyl acetate) is added. Vigorous mixing creates a large surface area for the analyte to partition from the water into the organic phase.[9]

  • Separation & Concentration: The denser organic layer is collected. The process is typically repeated to ensure quantitative recovery. The combined organic extracts are then dried and evaporated to concentrate the analyte before analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A 1. Collect 100 mL Water Sample B 2. Acidify to pH ≤ 2 with conc. HCl A->B C 3. Transfer to Separatory Funnel B->C D 4. Add 30 mL Dichloromethane C->D E 5. Shake Vigorously & Vent D->E F 6. Allow Layers to Separate E->F G 7. Collect Lower Organic Layer F->G H 8. Repeat Extraction 2x G->H I 9. Combine Organic Extracts H->I J 10. Dry with Anhydrous Na₂SO₄ I->J K 11. Evaporate to ~0.5 mL J->K L 12. Reconstitute in Mobile Phase to 1 mL K->L M Analysis by HPLC-UV L->M

Caption: Liquid-Liquid Extraction (LLE) workflow for 2,5-DCBA.

Detailed LLE Protocol

Materials:

  • 1 L Separatory Funnel

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen Evaporation System or Rotary Evaporator

  • pH meter or pH paper

  • Volumetric flasks

Procedure:

  • Sample Collection: Collect a 500 mL water sample in a clean glass container. If not analyzed immediately, store at 4°C.

  • Acidification: Transfer the sample to a 1 L beaker. While stirring, slowly add concentrated HCl dropwise until the sample pH is ≤ 2.0. Verify with a calibrated pH meter.

  • First Extraction: Transfer the acidified sample to a 1 L separatory funnel. Add 60 mL of DCM. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the funnel by inverting it and opening the stopcock to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The DCM layer will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform two additional extractions on the aqueous sample remaining in the funnel, each time using 30 mL of fresh DCM. Combine all three organic extracts in the Erlenmeyer flask.

  • Drying: Add ~5 g of anhydrous Na₂SO₄ to the combined organic extract. Swirl gently and let it stand for 15 minutes to remove residual water.

  • Concentration: Carefully decant the dried extract into an evaporation flask. Gently evaporate the solvent using a rotary evaporator or a nitrogen blowdown system at 35-40°C until the volume is reduced to approximately 0.5 mL. Do not evaporate to complete dryness.

  • Reconstitution: Add the desired volume of mobile phase (e.g., 0.5 mL) to achieve a final volume of 1.0 mL. Vortex to mix. The sample is now ready for injection.

Methodology 2: Solid-Phase Extraction (SPE)

SPE is a more modern, efficient, and automatable alternative to LLE that significantly reduces solvent consumption.[10] For 2,5-DCBA, a polymeric reversed-phase sorbent is ideal, as it provides high capacity and stability across a wide pH range.

Principle of SPE

The extraction is based on partitioning the analyte between the liquid sample and a solid sorbent material packed in a cartridge.

  • Conditioning: The sorbent is treated first with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase, followed by acidified water to equilibrate it to the sample conditions. This ensures reproducible retention.

  • Loading: The acidified water sample (pH ≤ 2) is passed through the cartridge. The neutral 2,5-DCBA molecules are retained on the nonpolar sorbent via hydrophobic interactions, while polar matrix components and salts pass through to waste.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining weakly-bound interferences without dislodging the analyte.

  • Elution: A strong, nonpolar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the 2,5-DCBA from the sorbent into a collection tube. The resulting eluate is clean and concentrated.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Extraction Process cluster_post Post-Extraction A 1. Acidify 250 mL Water Sample to pH ≤ 2 C 3. Load Sample onto Cartridge A->C B 2. Condition SPE Cartridge (Methanol then Acidified H₂O) B->C D 4. Wash Cartridge (Remove Interferences) C->D E 5. Dry Sorbent (Vacuum) D->E F 6. Elute 2,5-DCBA with Methanol E->F G 7. Collect Eluate F->G H 8. Evaporate to ~0.5 mL G->H I 9. Reconstitute in Mobile Phase to 1 mL H->I J Analysis by HPLC-UV I->J

Caption: Solid-Phase Extraction (SPE) workflow for 2,5-DCBA.

Detailed SPE Protocol

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., 200 mg / 6 mL)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Nitrogen Evaporation System

Procedure:

  • Sample Preparation: Take a 250 mL water sample and acidify to pH ≤ 2.0 with concentrated HCl.

  • Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Pass 5 mL of acidified deionized water (pH ≤ 2) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire 250 mL acidified sample through the cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove residual salts and polar impurities.

  • Sorbent Drying:

    • Apply full vacuum to the manifold for 10-15 minutes to thoroughly dry the sorbent bed. This is a critical step to ensure efficient elution.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 5 mL of methanol to the cartridge and allow it to soak the sorbent for 1 minute.

    • Slowly pull the solvent through the cartridge to elute the 2,5-DCBA.

    • Repeat with a second 5 mL aliquot of methanol, collecting it in the same tube.

  • Concentration & Reconstitution:

    • Evaporate the combined 10 mL eluate under a gentle stream of nitrogen at 35-40°C to a final volume of approximately 0.5 mL.

    • Reconstitute to a final volume of 1.0 mL with the HPLC mobile phase. Vortex to mix. The sample is now ready for analysis.

Analytical Finish: HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for the quantification of 2,5-DCBA following extraction.[11] An acidic mobile phase is used to ensure the analyte remains in its protonated form for good peak shape and retention on a C18 column.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particles
Mobile Phase A Deionized Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Wavelength 210 nm[11][12]

Expected Method Performance

While performance is matrix-dependent, the described methods are capable of achieving the following typical validation results. These values are based on similar methods for chlorobenzoic acids.[13][14]

ParameterExpected Result
Linearity (R²) > 0.995
Recovery (SPE) 85 - 105%
Recovery (LLE) 80 - 110%
Precision (%RSD) < 10%
Limit of Quantitation (LOQ) 0.5 - 5 µg/L (depending on final volume and sample size)

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are highly effective methods for the sample preparation of 2,5-dichlorobenzoic acid in water. LLE is a simple and cost-effective technique suitable for a smaller number of samples, though it is labor-intensive and consumes significant amounts of organic solvent. SPE offers superior sample cleanup, higher throughput, reduced solvent usage, and is more amenable to automation, making it the preferred choice for routine, high-volume laboratory settings. The selection of either method, coupled with a robust HPLC-UV analytical finish, provides a reliable framework for the accurate and sensitive quantification of this important environmental analyte.

References

  • Title: 2,5-Dichlorobenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2,5-Dichlorobenzoic acid Source: ChemBK URL: [Link]

  • Title: A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry Source: The Royal Society of Chemistry (via an ESI document) URL: [Link]

  • Title: Extraction Source: University of Illinois, Department of Chemistry URL: [Link]

  • Title: Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Preparation of 3-amino-2,5-dichlorobenzoic acid Source: Google Patents URL
  • Title: You have a mixture of p-dichlorobenzene and benzoic acid. Can you draw a flow chart to show how the two compounds of this mixture could be separated? Source: Quora URL: [Link]

  • Title: Extraction (Version 4) Source: University of Illinois, Department of Chemistry URL: [Link]

  • Title: Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics Source: Sacramento State University URL: [Link]

  • Title: A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers Source: ResearchGate URL: [Link]

  • Title: Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Approved CWA Chemical Test Methods Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Liquid-Liquid Extraction Source: YouTube (Professor Dave Explains) URL: [Link]

Sources

"using radiolabeled 2,5-dichlorobenzoic acid in metabolic studies"

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Radiolabeled 2,5-Dichlorobenzoic Acid in Metabolic & Environmental Fate Studies

Executive Summary

2,5-Dichlorobenzoic acid (2,5-DCBA) represents a critical class of halogenated aromatic acids often encountered as stable metabolites of herbicides (e.g., Chloramben, Dicamba analogs) or as intermediates in the degradation of polychlorinated biphenyls (PCBs). Due to the steric hindrance and electron-withdrawing nature of the chlorine substituents at the 2 and 5 positions, this moiety is metabolically recalcitrant, posing unique challenges for extraction and identification.

This guide details the use of


C-ring-labeled 2,5-DCBA  to establish definitive mass balance and metabolic pathways. Unlike standard protocols, this workflow emphasizes the recovery of "hidden" conjugates (glucosyl esters) and Non-Extractable Residues (NER) in soil and plant matrices.
Strategic Experimental Design
2.1 Isotope Selection & Positioning

For metabolic stability, the position of the radiolabel is paramount.

  • Recommended Label: [Ring-UL-

    
    C]-2,5-dichlorobenzoic acid.
    
  • Rationale: Carboxyl-labeled (

    
    C-COOH) variants are risky. Although decarboxylation is slow for 2,5-DCBA, microbial degradation in soil can cleave the carboxyl group, releasing 
    
    
    
    CO
    
    
    and leaving the chlorinated ring undetected. Ring-labeling ensures the aromatic core—the environmentally persistent toxicophore—is tracked regardless of side-chain modification.
2.2 Specific Activity Requirements
  • Target Specific Activity: 50–100 mCi/mmol (1.85–3.7 GBq/mmol).

  • Justification: High specific activity is required to detect metabolites present at <0.01 ppm (the typical trigger for residue identification in regulatory guidelines like OECD 501).

Visualizing the Workflow

The following diagram outlines the logical flow from dosing to analytical resolution, ensuring a closed mass-balance system.

ExperimentalWorkflow cluster_QC Quality Control Loop Dosing Dosing Phase (Plant/Soil/Animal) Harvest Harvest & Sample Separation Dosing->Harvest  Incubation Period   Extraction Solvent Extraction (Acidified MeOH) Harvest->Extraction  Soluble Fraction   Combustion Oxidation/Combustion (Non-Extractables) Harvest->Combustion  Solid Residue (NER)   Analysis HPLC-RAM & LSC (Quantification) Extraction->Analysis  Metabolite ID   Combustion->Analysis  Total Radioactivity   Analysis->Dosing  Mass Balance Check (Must be 90-110%)  

Figure 1: Closed-loop experimental workflow ensuring total radioactive residue (TRR) recovery.

Detailed Protocols
Protocol A: Sample Preparation & Dosing (Plant/Soil Focus)

Objective: Apply the radiotracer without inducing solvent toxicity or precipitation.

  • Carrier Solvent: Dissolve

    
    C-2,5-DCBA in a minimal volume of acetone, then dilute with water to achieve a final solvent concentration of <0.1% v/v.
    
    • Note: 2,5-DCBA has low water solubility (~0.8 g/L). Ensure the solution is slightly basic (pH 8) if higher concentrations are needed, converting the acid to its salt form for better solubility.

  • Application (Soil - OECD 307): Apply droplets across the soil surface to reach a field-equivalent rate (e.g., 100 g a.i./ha). Maintain soil moisture at 40% Maximum Water Holding Capacity (MWHC).

  • Application (Plant - OECD 501): For foliar uptake, apply to the adaxial surface of leaves using a microsyringe. For root uptake, add to hydroponic media.

  • Trapping Volatiles: Connect the incubation chamber to a flow-through system with two traps:

    • Trap 1: Ethylene glycol (for organic volatiles).

    • Trap 2: 1M KOH (for

      
      CO
      
      
      
      from mineralization).
Protocol B: Extraction & Recovery (The "Self-Validating" Step)

Objective: Solubilize the parent and polar conjugates while verifying recovery via combustion.

Step-by-Step Methodology:

  • Homogenization: Cryogenically grind plant tissues or soil samples to a fine powder.

  • Primary Extraction (Soluble Residues):

    • Extract 3x with Acidified Methanol (MeOH:H

      
      O:Acetic Acid, 80:19:1 v/v/v).
      
    • Causality: The acetic acid ensures 2,5-DCBA remains protonated (suppressing ionization), increasing its solubility in the organic phase and disrupting ionic interactions with soil/plant proteins.

  • Separation: Centrifuge at 3,000 x g for 15 mins. Decant supernatant.

  • Secondary Extraction (Bound Residues):

    • If recovery in primary extraction is <90%, perform a reflux extraction with 1M HCl (hydrolysis of conjugates).

  • Combustion (The Validator):

    • Air-dry the remaining solid pellet (post-extraction).

    • Oxidize the pellet in a Biological Oxidizer at 900°C.

    • Trapped

      
      CO
      
      
      
      represents the Non-Extractable Residue (NER).
  • Mass Balance Calculation:

    
    
    
    • Acceptance Criteria: 90% – 110%.

Protocol C: Chromatographic Separation (HPLC-RAM)

Objective: Separate the parent 2,5-DCBA from its glucose or amino acid conjugates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar conjugates).

    • 2-20 min: 5%

      
       95% B (Linear gradient).
      
    • 20-25 min: 95% B (Wash).

  • Detection: UV at 230 nm (secondary) and Radio-Flow Detector (primary).

Data Interpretation: Metabolic Pathways

Understanding the fate of 2,5-DCBA requires mapping the detected peaks to specific biochemical transformations.

Key Metabolites to Anticipate:

  • Parent (2,5-DCBA): Elutes late in the gradient due to lipophilicity.

  • Glucosyl Ester: Common in plants. The carboxyl group conjugates with glucose. This bond is labile and easily hydrolyzed by base (confirm by treating with 1M NaOH).

  • Aspartate/Glutamate Conjugates: Common in plants (auxin-like detoxification).

  • Glycine Conjugate (Hippurate): Major pathway in mammals; less common in plants.

Visualizing the Pathway

MetabolicPathway Parent 2,5-Dichlorobenzoic Acid (Parent) Glucosyl 2,5-DCBA Glucosyl Ester (Plant Detoxification) Parent->Glucosyl UDP-Glucosyltransferase AminoConj Asp/Glu Conjugates (Plant Auxin Response) Parent->AminoConj GH3 Family Enzymes Glycine 2,5-Dichlorohippuric Acid (Mammalian Excretion) Parent->Glycine Glycine N-Acyltransferase Mineral CO2 (Soil Mineralization - Slow) Parent->Mineral Microbial Ring Cleavage (Rare/Slow) NER Bound Residues (Lignin Incorporation) Parent->NER Physical Sequestration

Figure 2: Divergent metabolic fates of 2,5-DCBA across different biological systems.

Summary Data Tables

Table 1: Expected Extraction Efficiency by Matrix

MatrixPrimary SolventSecondary TreatmentExpected NER %Notes
Sandy Loam Soil MeOH/Water (Acidic)Reflux w/ CaCl

10-20%High adsorption to organic matter.
Clay Soil MeOH/Water (Acidic)NaOH Extraction25-40%Strong ionic binding to clay plates.
Plant Foliage Acetone or MeOHCellulase Enzyme<5%Most residues are soluble conjugates.
Rat Urine Direct InjectionNone<1%Primarily free acid or glycine conjugate.
References
  • OECD. (2002).[1] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[1][2][3][4] OECD Guidelines for the Testing of Chemicals, Section 3. [Link][1]

  • OECD. (2007).[5] Test No. 501: Metabolism in Crops.[5][6][7][8] OECD Guidelines for the Testing of Chemicals, Section 5.[8] [Link][7]

  • Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Contextual reference for benzoic acid metabolism).
  • United States Environmental Protection Agency (EPA). (1996). OPPTS 860.1300: Nature of the Residue - Plants, Livestock.[8][Link]

Sources

"field application techniques for Sodium 2,5-dichlorobenzoate as a plant growth regulator"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: R&D Scientists, Agronomists, and Formulation Chemists Version: 2.1 (Technical Release)

Executive Summary & Mechanism of Action

Sodium 2,5-dichlorobenzoate (2,5-DCBA-Na) is a synthetic auxin analogue belonging to the chlorinated benzoic acid class of plant growth regulators (PGRs). Unlike phenoxy-auxins (e.g., 2,4-D) which are often highly potent herbicides, halogenated benzoic acids often exhibit a unique "modulator" profile.[1] Depending on dosage and timing, they can transition from promoting fruit set (auxinic activity) to modifying canopy architecture (anti-auxin-like transport inhibition) or inhibiting growth (herbicidal activity).[1]

Mechanism of Action (MOA)

2,5-DCBA-Na functions by mimicking Indole-3-acetic acid (IAA).[1] It enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).[1] Once inside, it interacts with the TIR1/AFB F-box proteins, triggering the ubiquitination and degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs) , initiating transcription of auxin-responsive genes involved in cell elongation, division, and differentiation.[1]

Core Applications
  • Fruit Setting (Parthenocarpy): Enhances fruit set in Solanaceous crops (tomato, eggplant) under abiotic stress (low/high temperatures).[1]

  • Source-Sink Modulation: At sub-lethal doses, it alters apical dominance, potentially increasing lateral branching and pod set in legumes (Soybean).[1]

  • Tissue Culture: Used as a stable auxin source for callus induction in specific genotypes recalcitrant to 2,4-D.[1]

Pre-Field Preparation: Formulation & Stock Solutions[1]

Safety Warning: 2,5-dichlorobenzoic acid and its salts are skin and eye irritants.[1] Wear nitrile gloves, safety goggles, and a lab coat during preparation.[1]

Reagent Specifications
  • Active Ingredient: 2,5-Dichlorobenzoic Acid (CAS: 50-79-3) or Sodium Salt.[1]

  • Purity: ≥98% (HPLC grade recommended for trials).

  • Solubility: The free acid is sparingly soluble in water; the sodium salt is highly soluble.[1]

Protocol: Preparation of 10,000 ppm (1%) Stock Solution

If starting with the Free Acid form, it must be converted to the salt in situ.[1]

ComponentQuantityNotes
2,5-Dichlorobenzoic Acid 10.0 gActive Ingredient
Ethanol (95%) or NaOH (1N) 20-50 mLSolvent / Neutralizer
Tween-20 1.0 mLSurfactant (Optional)
Distilled Water To 1.0 LiterCarrier

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10.0 g of 2,5-dichlorobenzoic acid.

  • Dissolution (Acid Method):

    • Dissolve the powder in 30 mL of 95% Ethanol OR

    • Add 1N NaOH dropwise to the powder in 50 mL water while stirring until clear (pH adjustment to 7.0–8.0 creates the Sodium salt).

  • Dilution: Transfer the dissolved concentrate to a 1L volumetric flask.

  • Finalizing: Add distilled water to the 1L mark. Invert 10 times to mix.

  • Storage: Store in amber glass bottles at 4°C. Stable for 3–6 months.

Field Application Protocols

Protocol A: Fruit Set Enhancement in Tomatoes (Greenhouse/Field)

Objective: Induce fruit set under temperature stress (Night temp <10°C or >25°C) to prevent blossom drop.

  • Target Concentration: 20 – 50 ppm (mg/L).

  • Timing: Anthesis (flower opening).

Dilution Table (From 10,000 ppm Stock):

Target Conc.[1][2][3] (ppm)Stock Solution (mL)Water (L)Application Focus
20 ppm 2.0 mL1.0 LSensitive cultivars / High Temp
30 ppm 3.0 mL1.0 LStandard Trial Rate
50 ppm 5.0 mL1.0 LLow Temp / Robust cultivars

Application Method:

  • Directed Spray: Use a hand-held sprayer to target flower clusters only .[1] Avoid drenching the apical meristem (growing tip) to prevent leaf curling (epinasty).[1]

  • Frequency: Apply once per cluster when 2–3 flowers are open.

  • Observation: Treated ovaries should swell within 3–5 days.

Protocol B: Yield Enhancement in Soybeans (Canopy Modification)

Objective: Modify apical dominance to encourage lateral branching and reduce lodging (similar to TIBA applications). Note: This is an advanced technique requiring precise dosage.[1] Overdose will cause stunting.[1]

  • Target Concentration: 5 – 15 ppm.

  • Timing: V4 to R1 growth stage (Pre-bloom).

Field Workflow:

  • Calibration: Calibrate sprayer to deliver 150–200 L/ha water volume.

  • Tank Mix:

    • Fill tank 50% with water.[1]

    • Add calculated 2,5-DCBA-Na stock.[1]

    • Add non-ionic surfactant (0.1% v/v) to ensure leaf coverage.[1]

    • Fill remaining water.[1]

  • Spray: Broadcast spray over the canopy.[1]

  • Monitoring: Monitor for "leaf cupping" (a sign of auxin activity).[1] Slight cupping is acceptable; severe twisting indicates overdose.[1]

Data Visualization & Logic

Signaling Pathway: 2,5-DCBA Mechanism

The following diagram illustrates how 2,5-DCBA-Na triggers the auxin response pathway leading to fruit set or growth modification.[1]

AuxinPathway DCBA Sodium 2,5-Dichlorobenzoate (Exogenous Application) Transport Cellular Influx (Diffusion / AUX1) DCBA->Transport Foliar Spray TIR1 TIR1/AFB Receptor (F-Box Protein) Transport->TIR1 Cytosolic Accumulation AuxIAA Aux/IAA Repressor (Inhibits ARF) TIR1->AuxIAA Binds in presence of 2,5-DCBA Ubiquitin Ubiquitination & Proteasomal Degradation AuxIAA->Ubiquitin Targeted for destruction ARF ARF Transcription Factors (Released) Ubiquitin->ARF Repression Lifted Response Gene Expression: Cell Elongation / Fruit Set ARF->Response Activates Transcription

Caption: Molecular mechanism of Sodium 2,5-dichlorobenzoate acting as a synthetic auxin agonist to trigger growth responses.

Safety & Toxicology

ParameterData / Classification
Oral LD50 (Rat) ~1500–2500 mg/kg (Estimated based on benzoic acid derivatives)
Dermal Toxicity Moderate Irritant (Rabbit)
Environmental Potential groundwater mobility (Salt form).[1] Avoid application before heavy rain.[1]
Phytotoxicity High risk of epinasty (twisting) in non-target dicots (e.g., cotton, grapes).[1]

Re-Entry Interval (REI): 12 Hours (Standard for Class III/IV PGRs).[1] Pre-Harvest Interval (PHI): Typically 30 days (Verify local regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid.[1] Retrieved from [Link]

  • Gemici, M. et al. (2006). Effect of 2,4-D and 4-CPA on Fruit Set and Yield in Tomato.[1] Journal of Applied Biological Sciences.[1][4] (Contextual grounding for chlorinated benzoate auxin activity).

  • PhytoTechnology Laboratories. Plant Growth Regulator Preparation Guide. Retrieved from [Link][1]

  • Brown, K. et al. (2013). A small molecule with differential effects on the PTS1 and PTS2 peroxisome matrix import pathways.[1] (Identifies 2,5-DCBA as an auxin-like metabolite).[1][5][6] The Plant Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting poor peak resolution in HPLC analysis of 2,5-dichlorobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #DCBA-RES-001 | Lead Scientist: Dr. A. Vance

Executive Summary: The Chemistry of Resolution

Welcome to the technical support hub for 2,5-dichlorobenzoic acid (2,5-DCBA) . If you are experiencing poor peak resolution, tailing, or retention time shifts, the root cause is almost invariably linked to the dissociation constant (pKa) of the analyte relative to your mobile phase pH.

The Critical Data Point: 2,5-DCBA has a pKa of approximately 2.51 [1].[1]

  • The Trap: Many standard generic HPLC methods utilize 0.1% Formic Acid (pH ~2.7) or Phosphate Buffer at pH 3.0.

  • The Consequence: At pH ~2.5–3.0, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionic (deprotonated) states. This "split personality" causes peak splitting, broadness, and non-reproducible retention times.

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: Peak Splitting or "Shouldering"

Symptom: The main peak appears as a doublet or has a distinct shoulder, often mistaken for an impurity.

  • Root Cause: pH/pKa Mismatch. You are operating within ±0.5 pH units of the pKa (2.51). The analyte is partially ionizing as it travels down the column.

  • Corrective Action:

    • Option A (Suppression - Recommended): Lower mobile phase pH to < 2.0 using Phosphate buffer. This forces >99% of the molecule into the neutral state, increasing retention on C18 and sharpening the peak.

    • Option B (Ionization): Raise pH to > 4.5 . This forces ionization. Note: Retention on C18 will drop drastically; you may need a specialized column (see Module 2).

Issue 2: Severe Peak Tailing (Tailing Factor > 1.5)

Symptom: The peak rises sharply but drags out significantly on the tail.

  • Root Cause: Secondary Silanol Interactions. The acidic carboxyl group of 2,5-DCBA is interacting with residual silanols on the silica support of your column.

  • Corrective Action:

    • Increase Ionic Strength: Switch from simple acidified water to 20–25 mM Potassium Phosphate (monobasic) . The potassium ions block silanol sites.

    • Column Choice: Ensure you are using a "Type B" high-purity silica column with extensive end-capping (e.g., Zorbax Eclipse Plus or Waters BEH).

Issue 3: Co-elution with Isomers (e.g., 2,4-DCBA)

Symptom: You suspect 2,4-DCBA or 3,5-DCBA is co-eluting, or you see a single broad peak where two should be.

  • Root Cause: Insufficient Selectivity. On a standard C18 column, the hydrophobicity differences between chlorine positional isomers are negligible.

  • Corrective Action:

    • Switch Mechanism: Move to a Phenyl-Hexyl column. The pi-pi interactions between the stationary phase and the chlorinated benzene ring differ significantly based on the chlorine position (ortho/meta/para effects), providing separation C18 cannot achieve [5].

Module 2: Visual Troubleshooting Logic

Diagram 1: The Resolution Decision Tree

Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start START: Poor Resolution CheckShape Check Peak Shape Start->CheckShape Split Split / Doublet? CheckShape->Split Distorted Tailing Tailing > 1.5? CheckShape->Tailing Asymmetric Coelution Single Broad Peak? CheckShape->Coelution Unresolved ActionSplit CRITICAL ERROR: pH ~ pKa (2.5) ACTION: Lower pH to 2.0 (Phosphate Buffer) Split->ActionSplit ActionTailing CAUSE: Silanol Interaction ACTION: Increase Buffer Conc. (25mM KH2PO4) Tailing->ActionTailing ActionCoelution CAUSE: Isomer Overlap ACTION: Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Coelution->ActionCoelution

Caption: Logical workflow for diagnosing 2,5-DCBA separation failures based on peak topology.

Module 3: Validated Experimental Protocol

This protocol is designed to be robust , meaning it tolerates small errors in preparation better than generic methods.

Reagents & Mobile Phase Preparation
ComponentSpecificationPurpose
Buffer Salt Potassium Dihydrogen Phosphate (

)
Provides ionic strength to suppress tailing.
pH Adjuster Orthophosphoric Acid (85%)Lowers pH below pKa (Target: 2.1).
Solvent B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for aromatics.
Column C18 End-capped (4.6 x 150mm, 3.5µm or 5µm)Standard hydrophobic retention.
Step-by-Step Method
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 3.40 g of

      
       in 950 mL of HPLC-grade water (25 mM concentration).
      
    • Crucial Step: Adjust pH to 2.1 ± 0.1 using Orthophosphoric Acid. Do not skip this. If pH is 2.8, the method will fail.

    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[2][3][4]

    • Temperature: 30°C (Control is vital; viscosity changes affect resolution).

    • Detection: UV @ 230 nm (Chlorinated benzoates have strong absorbance here) [2].

  • Gradient Profile:

    • Isocratic hold recommended for initial troubleshooting: 60% Buffer / 40% ACN.

    • If isomers are present:[4][5][6] Gradient 5% ACN

      
       60% ACN over 15 minutes.
      

Module 4: Advanced Isomer Separation (Graphviz)

When separating 2,5-DCBA from 2,4-DCBA or 3,5-DCBA, the stationary phase chemistry dictates success.

ColumnSelectivity Analyte 2,5-DCBA & Isomers C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl ResultC18 Poor Resolution (Isomers have similar logP) C18->ResultC18 Mechanism ResultPhenyl High Resolution (Cl- position affects Pi-cloud) Phenyl->ResultPhenyl Mechanism

Caption: Mechanism comparison. Phenyl phases exploit the electron-withdrawing chlorine positions for separation.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid (0.1%) instead of Phosphate Buffer? A: Not recommended. 0.1% Formic acid typically yields a pH of ~2.7. As noted in the Executive Summary, this is too close to the pKa (2.51) of 2,5-DCBA. You will likely see retention time drift and peak broadening. Phosphate allows you to buffer firmly at pH 2.1.

Q: My retention time is shifting between injections. Why? A: This is a classic symptom of lack of buffering capacity . If you are using simple acidified water, the sample matrix itself can locally shift the pH inside the column, altering the ionization state of the analyte. Switch to the 25 mM Phosphate buffer described in Module 3.

Q: I need to use Mass Spec (LC-MS). I can't use Phosphate. What now? A: Switch to Ammonium Formate adjusted to pH 3.0 (still risky) or, better yet, use 0.1% Trifluoroacetic Acid (TFA) . TFA is volatile and creates a very low pH (~2.0), mimicking the phosphate effect, though it may suppress MS ionization slightly [3].

References

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Discussion on Acidic Analytes). Retrieved from [Link]

  • Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Retrieved from [Link]

Sources

"managing phytotoxicity of Sodium 2,5-dichlorobenzoate in sensitive plant species"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Mechanism of Action

Sodium 2,5-dichlorobenzoate (2,5-DCB-Na) is the salt form of 2,5-dichlorobenzoic acid. Structurally, it belongs to the chlorobenzoic acid class, sharing functional similarities with auxinic herbicides (e.g., dicamba, chloramben). In research contexts, it is often utilized as a chemical probe for auxin signaling pathways, a metabolite standard in degradation studies, or a plant growth regulator (PGR).

Phytotoxicity Mechanism: The compound acts as a synthetic auxin mimic . Upon uptake, it bypasses the tight homeostatic regulation that controls endogenous indole-3-acetic acid (IAA).

  • Auxin Overload: It binds to TIR1/AFB auxin receptors, triggering the degradation of Aux/IAA repressor proteins.

  • Ethylene Biosynthesis: Hyper-stimulation of auxin signaling upregulates ACS (1-aminocyclopropane-1-carboxylic acid synthase) genes, leading to excessive ethylene production.

  • ROS Burst: The combined auxin-ethylene signaling triggers a Reactive Oxygen Species (ROS) burst in the root meristem and elongation zones, causing oxidative damage, membrane lipid peroxidation, and cell death.

Mechanism Visualization

AuxinToxicity Compound Sodium 2,5-Dichlorobenzoate (Exogenous Application) Uptake Cellular Uptake (Passive/Carrier-Mediated) Compound->Uptake Receptor TIR1/AFB Receptor Binding Uptake->Receptor Mimics IAA GeneExp Auxin Response Genes (Unregulated Expression) Receptor->GeneExp Degrades Aux/IAA Ethylene Ethylene Biosynthesis (ACS Upregulation) GeneExp->Ethylene Stimulates Symptoms Phytotoxicity Symptoms: Epinasty, Stunting, Necrosis GeneExp->Symptoms Aberrant Growth ROS ROS Burst (Oxidative Stress) Ethylene->ROS Triggers ROS->Symptoms Cell Death

Figure 1: The signaling cascade of 2,5-dichlorobenzoate phytotoxicity.[1] The compound mimics auxin, leading to a lethal feedback loop of ethylene production and oxidative stress.

Diagnostic Hub: Identifying Sensitivity

Before troubleshooting, confirm that the observed symptoms are consistent with chlorobenzoic acid toxicity rather than environmental stress or pathogen attack.

Symptom CategorySpecific ManifestationPhysiological Cause
Shoot Morphology Epinasty: Downward curling/twisting of leaves and stems.Differential cell elongation caused by auxin imbalance.
Root System "Club Root": Swollen root tips; inhibition of primary root elongation.Disruption of the quiescent center (QC) and meristematic cell division.
Tissue Health Chlorosis/Necrosis: Yellowing followed by tissue death, starting at leaf margins.ROS-mediated membrane damage and chlorophyll degradation.
Growth Pattern Callus Formation: Undifferentiated tissue growth on stems.Hyper-activation of cell division pathways.

Sensitive Species Watchlist:

  • High Sensitivity: Solanaceae (Tomato, Tobacco), Fabaceae (Soybean), Brassicaceae (Arabidopsis).

  • Moderate/Low Sensitivity: Poaceae (Maize, Wheat, Rice) — Monocots generally metabolize or sequester auxinic compounds more efficiently.

Troubleshooting & FAQs

Issue: High Mortality in Seedling Assays

User Question: "I am using 2,5-DCB-Na for a chemical genetics screen in Arabidopsis, but my seedlings are bleaching and dying within 48 hours. How do I manage this?"

Scientist's Response: Rapid bleaching suggests an acute ROS burst rather than simple growth inhibition.

  • Check the Dose: 2,5-dichlorobenzoate is potent. If you are working in the

    
    M range (e.g., >10 
    
    
    
    M), you are likely in the herbicidal range for Arabidopsis.
    • Action: Perform a dose-response de-escalation. Test 100 nM, 500 nM, and 1

      
      M.
      
  • Media Interaction: Sucrose in MS media can exacerbate auxin-induced anthocyanin accumulation and stress phenotypes.

    • Action: Reduce sucrose concentration to 0.5% or 0% to separate metabolic toxicity from signaling toxicity.

  • Light Intensity: High light amplifies ROS damage.

    • Action: Reduce light intensity (to ~50-80

      
      mol m
      
      
      
      s
      
      
      ) for the first 24-48 hours of exposure.
Issue: Solubility & Precipitation

User Question: "I prepared a 100 mM stock of Sodium 2,5-dichlorobenzoate in water, but when I add it to my plant culture media, I see a fine precipitate."

Scientist's Response: This is a common pH-dependent solubility issue.

  • The Chemistry: While the sodium salt is water-soluble, adding it to acidic plant media (typically pH 5.6 - 5.8) can protonate the benzoate anion back to the free acid form (2,5-dichlorobenzoic acid), which has lower solubility.

  • The Fix:

    • Dissolve the stock in a small volume of 1M NaOH or KOH to ensure it remains in salt form, then dilute with water.

    • Alternatively, use DMSO (Dimethyl sulfoxide) as a solvent for the stock solution (up to 1000x concentrate) to prevent precipitation upon dilution. Ensure the final DMSO concentration in the media is <0.1% to avoid solvent toxicity.

Issue: Distinguishing Effect from Toxicity

User Question: "I need to induce a specific gene expression response without stunting the plant. How do I find the 'sweet spot'?"

Scientist's Response: You need to decouple the signaling induction from the physiological penalty.

  • Pulse-Chase Protocol: Instead of chronic exposure (growing on plates containing the drug), use a liquid pulse.

    • Incubate seedlings in liquid media + 2,5-DCB-Na for 2–4 hours.

    • Wash 3x with fresh media.

    • Transfer to drug-free plates.

    • Reasoning: This triggers the transcriptional response (which happens in minutes) without maintaining the long-term pressure that causes ethylene accumulation and root inhibition.

Experimental Protocols

Protocol A: Determination of Non-Phytotoxic Threshold (IC10)

Objective: Identify the maximum concentration that induces <10% growth inhibition.

  • Preparation:

    • Prepare 100 mM stock of Sodium 2,5-dichlorobenzoate in DMSO.

    • Prepare 0.5x MS Media (pH 5.7) with 0.8% agar.

  • Dosing:

    • Create a logarithmic dilution series: 0 (Control), 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M, 100
      
      
      M.
  • Planting:

    • Stratify Arabidopsis (or target species) seeds for 2 days at 4°C.

    • Sow seeds in a randomized block design (n=20 seedlings per concentration).

  • Data Collection (Day 7):

    • Measure Primary Root Length (PRL) .

    • Count Lateral Roots (LR) .

  • Analysis:

    • Plot Relative Root Growth (% of Control) vs. Log[Concentration].

    • Calculate IC10 and IC50 using a four-parameter logistic regression.

Protocol B: Rescue of Accidental Overexposure

Objective: Mitigate damage in valuable transgenic lines exposed to toxic levels.

  • Immediate Flush:

    • Hydroponics: Replace nutrient solution immediately with fresh buffer.

    • Soil: Flush pot with 3x pot volume of water to leach the salt.

  • Adsorption:

    • Apply a slurry of Activated Charcoal (1g/L) to the root zone. Charcoal effectively binds benzoic acid derivatives, halting further uptake.

  • Chemical Rescue (Advanced):

    • Apply Silver Thiosulfate (STS) (10

      
      M) or Aminoethoxyvinylglycine (AVG)  (1 
      
      
      
      M) via foliar spray.
    • Mechanism:[2][3] These block ethylene action/biosynthesis, which is the downstream executioner of the phytotoxicity. Note: This will alter phenotype data but save the plant for seed collection.

Workflow Visualization: Optimization Strategy

OptimizationWorkflow Start Start: Define Goal Screen Run IC10/IC50 Assay (Protocol A) Start->Screen Decision Is Phenotype Separable from Toxicity? Screen->Decision Yes Proceed with Chronic Exposure Decision->Yes High Therapeutic Index No Switch Strategy Decision->No Low Therapeutic Index Pulse Pulse-Chase Method (Short Exposure) No->Pulse Transcriptional Study Rescue Use Ethylene Inhibitors (AVG/STS) No->Rescue Survival Critical

Figure 2: Decision tree for optimizing experimental conditions to balance biological activity against phytotoxicity.

References

  • Mechanism of Benzoic Acid Toxicity

    • Title: Evidence for the Involvement of Auxin, Ethylene and ROS Signaling During Primary Root Inhibition of Arabidopsis by the Allelochemical Benzoic Acid[1]

    • Source: Plant & Cell Physiology / ResearchG
    • URL: [Link]

  • Auxin Activity of Chlorobenzoates

    • Title: Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport
    • Source: Plant Physiology (NIH)
    • URL: [Link]

  • General Management of Phytotoxicity

    • Title: Phytotoxicity: Chemical Damage to Garden Plants
    • Source: University of Maryland Extension
    • URL: [Link]

  • Chemical Properties

    • Title: Methyl 2,5-dichlorobenzo
    • Source: PubChem[4]

    • URL: [Link]

Disclaimer: This guide is for research and educational purposes. Always consult the Safety Data Sheet (SDS) for Sodium 2,5-dichlorobenzoate before handling.

Sources

"strategies to improve the stability of Sodium 2,5-dichlorobenzoate solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Stability of Sodium 2,5-Dichlorobenzoate Solutions

Introduction: The Stability Paradox

Sodium 2,5-dichlorobenzoate (Na-2,5-DCB) is a critical intermediate in herbicide synthesis and a functional analog in auxin-related plant tissue culture. While the sodium salt is highly water-soluble, the corresponding free acid (2,5-dichlorobenzoic acid) is nearly insoluble.

The stability of this solution rests on a precarious balance: pH maintenance . Unlike unsubstituted sodium benzoate, the presence of electron-withdrawing chlorine atoms on the benzene ring significantly shifts the pKa, altering how the molecule behaves in solution. This guide addresses the three primary vectors of degradation: Acid-Catalyzed Precipitation , Photochemical Dechlorination , and Oxidative Discoloration .

Module 1: The pH Precipice (Solubility & Precipitation)

The Core Mechanism

The most frequent user complaint is "cloudiness" or crystal formation upon storage. This is rarely a purity issue but rather a pH excursion .

The pKa of 2,5-dichlorobenzoic acid is approximately 2.51 , significantly more acidic than benzoic acid (pKa 4.2) due to the inductive effect of the chlorine atoms [1]. To maintain the molecule in its soluble ionic form (R-COO⁻ Na⁺), the solution pH must be maintained at least 2 units above the pKa.

Data Comparison: Acid vs. Salt Solubility

Parameter2,5-Dichlorobenzoic Acid (Free Acid)Sodium 2,5-Dichlorobenzoate (Salt)
Water Solubility < 0.1 g/100 mL (Sparingly Soluble) [2]> 10 g/100 mL (Freely Soluble)
pKa ~2.51 ± 0.25 [1]N/A (Fully dissociated)
Stable pH Range N/ApH > 6.0 (Recommended)
Precipitation Risk High (in acidic buffers)Low (in neutral/basic buffers)
Troubleshooting Guide: "Why is my solution cloudy?"

Q: I dissolved the powder in water, but it precipitated after 24 hours. Why? A: Distilled water absorbs atmospheric CO₂, forming carbonic acid. This can lower the pH of unbuffered water to ~5.5. While this is technically above the pKa (2.51), local concentration gradients or temperature drops can trigger nucleation of the free acid.

  • The Fix: Always buffer the solution to pH 7.0–8.0. Do not rely on unbuffered water.

Q: Can I use this in a media with pH 5.8? A: Yes, but you are approaching the danger zone. At pH 5.8, you are roughly 3 units above the pKa, which is theoretically safe (99.9% ionized). However, if you add other acidic components after the Na-2,5-DCB, you may cause localized precipitation that is difficult to re-dissolve.

Visualizing the Precipitation Logic

StabilityLogic Start Start: Dissolve Na-2,5-DCB CheckPH Check Solvent pH Start->CheckPH Acidic pH < 4.5 CheckPH->Acidic Unbuffered/Acidic Neutral pH 7.0 - 8.5 CheckPH->Neutral Buffered (TRIS/Phosphate) Protonation Protonation of Carboxylate (R-COO⁻ → R-COOH) Acidic->Protonation Stable Stable Ionic Solution (Soluble) Neutral->Stable Precipitation Precipitation of Insoluble Free Acid Protonation->Precipitation

Figure 1: The thermodynamic solubility pathway. Maintaining pH > 6.0 prevents the protonation cascade that leads to irreversible precipitation.

Module 2: Photochemical & Oxidative Integrity

The Core Mechanism

Chlorinated aromatics are susceptible to photodechlorination . Under UV light (and even intense fluorescent lab lighting), the C-Cl bond can undergo homolytic fission. This generates free radicals, leading to polymerization (yellowing) or the formation of hydroxy-chlorobenzoates [3].

Troubleshooting Guide: "Why is my solution turning yellow?"

Q: My stock solution was clear last week, but now it has a faint yellow tint. A: This is a sign of oxidative degradation or photolysis. The chlorine atoms are leaving groups. When exposed to light, the ring becomes reactive.

  • The Fix: Store all stock solutions in amber glass vials or wrap clear tubes in aluminum foil.

Q: Does temperature affect this color change? A: Yes. Higher temperatures accelerate hydrolysis and oxidation. While sodium benzoate salts are generally heat stable, the chlorinated derivatives are more reactive.

  • The Fix: Store long-term stocks at +4°C. Do not freeze high-concentration stocks (>100mM) as the "salting out" effect during freezing can cause the free acid to crystallize if the local pH drops during the phase change.

Module 3: The Self-Validating Protocol

Do not simply "mix and hope." Follow this protocol to create a solution that validates its own stability parameters.

Protocol: 100 mM Sodium 2,5-Dichlorobenzoate Stock (pH 8.0)

Reagents:

  • Sodium 2,5-Dichlorobenzoate (Solid)[1][2]

  • 0.5 M Tris-HCl Buffer (pH 8.0)

  • Milli-Q Water (18.2 MΩ)

Step-by-Step:

  • Calculate Mass:

    • MW of 2,5-Dichlorobenzoic acid = 191.01 g/mol .[1][3][4]

    • Note: If using the free acid starting material, you must convert it to the salt in situ. If using the sodium salt (MW ~213 g/mol ), weigh directly.

    • Target: For 50 mL of 100 mM solution, weigh ~1.065 g of the Sodium salt.

  • Pre-Dissolution (The "Wetting" Phase):

    • Add the powder to a beaker.

    • Add 30 mL of Milli-Q water .

    • Critical Check: Measure pH.[2][5] It will likely be slightly acidic or neutral.

  • Buffering (The Stabilization Phase):

    • Add 5 mL of 0.5 M Tris-HCl (pH 8.0) .

    • Why Tris? Phosphate buffers can precipitate with other metal ions in complex media. Tris is generally safer for this organic salt.

    • Stir until fully dissolved.

  • Final Volume & Filtration:

    • Top up to 50 mL with water.[6]

    • Sterile Filter (0.22 µm): This is mandatory. Neutral pH solutions are breeding grounds for bacteria. Unlike acidic benzoate solutions (which are preservatives), neutral benzoate solutions support microbial growth [4].

  • Storage:

    • Aliquot into Amber microcentrifuge tubes.

    • Label with date and "pH 8.0".

    • Store at 4°C.

Degradation Pathway Visualization

Degradation Parent 2,5-DCB (Solution) UV UV Light / Heat Parent->UV Radical Aryl Radical (Cl• release) UV->Radical Homolytic Fission Product1 Hydroxy-chlorobenzoates (Phenolic/Yellow) Radical->Product1 Oxidation Product2 Polymerization (Precipitate) Radical->Product2 Coupling

Figure 2: The photochemical degradation pathway. UV exposure triggers chlorine loss, leading to colored phenolic byproducts.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid (Compound).[1][2][3][4][5][7] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Solubility Data Series: Halogenated Benzoic Acids. U.S. Department of Commerce. Retrieved October 26, 2023, from [Link]

  • Li, N., Song, X., & Wang, H. (2020).[8] Degradation of 2,4-Dichlorobenzoic Acid by Coupled Electrocatalytic Reduction and Anodic Oxidation. International Journal of Electrochemical Science. Retrieved October 26, 2023, from [Link](Cited as mechanistic analog for chlorobenzoate degradation).

  • Decker, A. S., Lull, M. E., & Hutchinson, D. (2015).[9] Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution.[9][10] St. John Fisher University, Pharmacy Faculty Publications.[9] Retrieved October 26, 2023, from [Link]

Sources

"improving the efficiency of 2,5-dichlorobenzoate removal in bioreactors"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online | Topic: Bioreactor Optimization for Chlorinated Aromatics

Introduction: The Challenge of Steric Hindrance

Welcome. If you are accessing this guide, you are likely facing the "chlorobenzoate plateau"—a common phenomenon where 2,5-DCB removal efficiency stalls despite stable biomass.

2,5-DCB is structurally recalcitrant due to the chlorine atoms at the ortho (2) and meta (5) positions. This steric hindrance blocks standard ring-attacking enzymes. Unlike simple benzoate, 2,5-DCB requires specific reductive dehalogenation (anaerobic) or dioxygenolytic attack (aerobic) to proceed.

This guide moves beyond basic operation into the mechanistic failures of these pathways in continuous systems (CSTR, MBR, MBBR).

Module 1: The Biological Foundation (Inoculum & Pathway)

Q: My biomass is growing, but 2,5-DCB concentration isn't dropping. Why?

A: You likely have "parasitic biomass." Standard activated sludge prefers easy carbon sources. If you are co-feeding (e.g., glucose or benzoate) to support growth, non-degrading heterotrophs will outcompete your specific 2,5-DCB degraders (e.g., Pseudomonas stutzeri or Burkholderia sp.).

The Fix: Selective Pressure Protocol

  • Reduce Co-substrate: Lower easily degradable carbon (glucose) to <10% of total COD.

  • Induction: 2,5-DCB degradation genes (often plasmid-borne clc or tfd clusters) are inducible, not constitutive. The system must sense the toxin to build the enzymes.

  • Check the Pathway: Ensure your strain utilizes the Ortho-Cleavage pathway.

Visualizing the Failure Mode (Metabolic Pathway) If your reactor turns dark brown/black, your bacteria are using the Meta-cleavage pathway, producing toxic acyl-halides that suicide-inactivate the enzymes. You must force Ortho-cleavage.

G DCB 2,5-Dichlorobenzoate (Substrate) Diol Dihydroxy-cyclohexadiene (Unstable Intermediate) DCB->Diol 1,2-Dioxygenase (+O2, +NADH) Chlorocatechol 3,6-Dichlorocatechol (Critical Junction) Diol->Chlorocatechol Dehydrogenase MetaProduct Acyl Halides (TOXIC / DEAD END) Chlorocatechol->MetaProduct Meta-Cleavage (C23O Enzyme) OrthoProduct Chloro-cis,cis-muconate Chlorocatechol->OrthoProduct Ortho-Cleavage (C12O Enzyme) EnzymeDeath Dioxygenase Inactivation (Reactor Failure) MetaProduct->EnzymeDeath TCA TCA Cycle (Mineralization) OrthoProduct->TCA Dechlorination Steps

Figure 1: The metabolic divergence. Successful removal requires the Ortho-pathway (Green). The Meta-pathway (Red) leads to toxic intermediates and reactor crash.

Module 2: Operational Stability & Kinetics

Q: The pH in my reactor keeps crashing, leading to washout. Is this normal?

A: Yes, and it is a sign of success, but it must be managed. The mineralization of 2,5-DCB releases hydrochloric acid (HCl).



For every mole of 2,5-DCB degraded, you generate 2 moles of protons (

). In a poorly buffered system, this drops pH, inhibiting the neutrophilic degraders (

is usually critical).

Troubleshooting Table: Operational Parameters

ParameterTarget RangeWhy it matters for 2,5-DCBCorrective Action
pH 7.0 - 7.5Dechlorination releases HCl. Low pH increases toxicity of chlorophenols (if formed).Install auto-titrator with NaOH or use phosphate buffer (50 mM).
Dissolved Oxygen (DO) > 2.0 mg/LThe initial attack requires molecular oxygen (

) as a co-substrate for dioxygenases.
Increase aeration rate or agitation. Pure oxygen spike if biomass is high.
SRT (Sludge Age) > 15 daysSlow growers. 2,5-DCB degraders (

) wash out easily.
Reduce sludge wastage. Switch to MBBR (Biofilm) to retain slow growers.
Temperature 25 - 30°CEnzymatic optima. <20°C significantly slows ring cleavage.Install jacket heater.
Module 3: Experimental Protocols

Q: How do I determine the maximum loading rate before toxicity hits?

A: You must determine the Haldane Kinetic Parameters . 2,5-DCB is a substrate-inhibited compound. Standard Monod kinetics do not apply because high concentrations of the "food" become toxic.

Protocol: Determination of Inhibition Kinetics (


) 
  • Preparation: Harvest biomass from the reactor during steady state. Wash 3x in mineral salt medium (MSM) to remove residual carbon.

  • Setup: Prepare 10 batch flasks with MSM.

  • Gradient: Add 2,5-DCB in increasing concentrations: 0, 50, 100, 250, 500, 1000, 1500, 2000, 2500, 3000 mg/L.

  • Inoculation: Add biomass to final

    
    .
    
  • Measurement: Measure Specific Oxygen Uptake Rate (SOUR) or degradation rate over 6 hours.

  • Calculation: Fit data to the Haldane Equation:

    
    
    
    • 
      : Specific growth rate[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      : 2,5-DCB concentration[2][3]
      
    • 
      : Inhibition constant. If your reactor 
      
      
      
      , you will crash.
Module 4: Advanced Troubleshooting (Decision Tree)

Q: My removal efficiency dropped from 95% to 40% overnight. What do I do?

A: Follow the logic flow below. Sudden drops usually indicate toxicity shock or equipment failure (pH/DO), not genetic loss.

Troubleshooting Start Efficiency Drop > 20% CheckDO Check DO (Is it < 2.0 mg/L?) Start->CheckDO CheckPH Check pH (Is it < 6.5?) CheckDO->CheckPH No AirIssue Aeration Failure (Dioxygenase Starvation) CheckDO->AirIssue Yes CheckLoad Check Inlet Load (Is S > Ki?) CheckPH->CheckLoad No BufferIssue Acidification (HCl Accumulation) CheckPH->BufferIssue Yes ToxShock Substrate Inhibition (Dilute Reactor Immediately) CheckLoad->ToxShock Yes Nutrient Check C:N:P Ratio (Require 100:5:1) CheckLoad->Nutrient No

Figure 2: Rapid Diagnostic Logic for Bioreactor Failure.

References
  • Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated dioxins and related compounds.[4] In Microbial Biodegradation: Genomics and Molecular Biology. Caister Academic Press.

  • Kozlovsky, S. A., et al. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. Folia Microbiologica, 38(5), 371-375.

  • Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42, 263-287.

  • OECD Guidelines for the Testing of Chemicals. (1981). Test No. 302B: Inherent Biodegradability: Zahn-Wellens/EMPA Test. (Standard protocol for determining biodegradability of recalcitrant compounds).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Herbicidal Activity of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Auxin Mimicry in Herbicidal Design

In the continuous pursuit of selective and effective weed management strategies, synthetic auxin herbicides remain a cornerstone of modern agriculture. These compounds, which mimic the natural plant hormone indole-3-acetic acid (IAA), induce catastrophic, uncontrolled growth in susceptible plant species, leading to their demise.[1][2][3][4] Among the diverse chemical families that exhibit this mode of action, benzoic acid derivatives, and specifically dichlorobenzoic acid (DCBA) isomers, present a fascinating case study in structure-activity relationships.[5]

The seemingly subtle shift in the position of two chlorine atoms on the benzoic acid ring can dramatically alter the molecule's herbicidal efficacy. This guide provides a comparative analysis of the herbicidal activity of various dichlorobenzoic acid isomers, offering researchers, scientists, and drug development professionals a comprehensive overview grounded in established scientific principles and experimental validation. We will delve into the mechanisms of action, present available comparative data, and provide detailed protocols for robust in-house evaluation.

The Molecular Basis of Dichlorobenzoic Acid Herbicidal Activity: A Tale of Two Receptors

The herbicidal action of dichlorobenzoic acid isomers, like other synthetic auxins, is primarily mediated through their interaction with the plant's auxin signaling pathway.[1][2] This pathway is intricate, but for the purpose of understanding herbicidal action, we can focus on two key receptor systems:

  • The TIR1/AFB Receptor Complex: At the molecular level, synthetic auxins bind to the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of F-box proteins.[1] This binding event acts as a "molecular glue," promoting the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[5] This interaction tags the Aux/IAA proteins for degradation via the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate the expression of a cascade of auxin-responsive genes. At herbicidal concentrations, this leads to an overwhelming and uncontrolled expression of genes involved in cell elongation, division, and ethylene production, ultimately causing tissue damage and plant death.[1][5]

  • The ABP1 Receptor: Another key player is the Auxin Binding Protein 1 (ABP1), a receptor located at the plasma membrane.[5] Activation of ABP1 by auxins can lead to rapid physiological responses, such as the activation of proton pumps that acidify the cell wall, promoting cell elongation—a phenomenon known as the "acid growth hypothesis."[3] While the precise role of ABP1 in herbicidal action is still being fully elucidated, it is understood to contribute to the rapid, epinastic responses observed after synthetic auxin application.[5]

The differential activity of DCBA isomers is largely attributed to their varying affinities for these receptor sites, their stability within the plant, and their translocation efficiency to the sites of action.[2]

Comparative Analysis of Dichlorobenzoic Acid Isomers

While comprehensive, directly comparative studies on all dichlorobenzoic acid isomers are limited in publicly available literature, we can synthesize existing data and knowledge of related compounds to draw informed comparisons. The well-known herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) serves as a key reference point, as its core structure is a dichlorinated benzoic acid.[6]

IsomerCommon AbbreviationHerbicidal Activity (Relative)Notes
2,3-Dichlorobenzoic Acid2,3-DCBAModerateExhibits auxin-like activity.
2,4-Dichlorobenzoic Acid2,4-DCBALow to ModerateOften studied as a metabolite of other herbicides.[7]
2,5-Dichlorobenzoic Acid2,5-DCBAModerateKnown as an intermediate in the synthesis of the herbicide chloramben.[8]
2,6-Dichlorobenzoic Acid2,6-DCBAHighA known herbicide that disrupts hormone balance in broadleaf weeds.[8][9][10] Its structure is related to the active herbicide dichlobenil.[9][11]
3,4-Dichlorobenzoic Acid3,4-DCBALowLimited data on significant herbicidal activity.
3,5-Dichlorobenzoic Acid3,5-DCBAHighUtilized as a herbicide.[8][12][13][14][15]

Note: The relative herbicidal activity is an estimation based on available literature. Rigorous, side-by-side experimental evaluation is necessary for definitive quantitative comparison.

Mechanism of Action: A Visual Representation

The following diagram illustrates the generalized mechanism of action for auxin mimic herbicides like the dichlorobenzoic acid isomers.

Auxin_Mimic_Herbicide_Mechanism cluster_cell Plant Cell DCBA Dichlorobenzoic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor DCBA->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Mechanism of auxin mimic herbicides.

Experimental Protocol: Whole-Plant Bioassay for Comparative Efficacy

To empirically determine the comparative herbicidal activity of dichlorobenzoic acid isomers, a whole-plant bioassay is the gold standard.[16][17][18] This protocol is designed to be a self-validating system, including necessary controls for robust and reproducible data.

I. Materials and Reagents
  • Test Compounds: 2,3-DCBA, 2,4-DCBA, 2,5-DCBA, 2,6-DCBA, 3,4-DCBA, 3,5-DCBA (analytical grade)

  • Positive Control: Commercial formulation of Dicamba or 2,4-D

  • Negative Control: Solvent blank (e.g., acetone or ethanol, depending on the solubility of the test compounds)

  • Test Plant Species: A susceptible broadleaf species (e.g., Arabidopsis thaliana, tomato (Solanum lycopersicum), or a common weed species like velvetleaf (Abutilon theophrasti))

  • Growth Medium: Standard potting mix or a defined soil mixture

  • Containers: 4-inch pots or multi-well plates[19]

  • Growth Chamber/Greenhouse: With controlled temperature, humidity, and photoperiod

  • Spray Chamber/Atomizer: For uniform application of test solutions

  • Adjuvant: A non-ionic surfactant to improve leaf coverage

II. Experimental Workflow

Herbicidal_Bioassay_Workflow A 1. Plant Propagation Grow susceptible plant species to a uniform growth stage (e.g., 2-4 true leaves). B 2. Preparation of Test Solutions Prepare stock solutions and serial dilutions of each DCBA isomer and controls. A->B C 3. Herbicide Application Apply treatments uniformly to foliage using a calibrated sprayer. B->C D 4. Incubation Return plants to the growth chamber and monitor. C->D E 5. Data Collection Assess phytotoxicity at set time points (e.g., 7, 14, and 21 days after treatment). D->E F 6. Data Analysis Calculate GR50/ED50 values and perform statistical analysis. E->F

Caption: Workflow for a whole-plant herbicidal bioassay.

III. Detailed Methodology
  • Plant Propagation:

    • Sow seeds of the chosen test species in pots filled with the growth medium.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage. This ensures uniformity across replicates.

  • Preparation of Test Solutions:

    • Prepare stock solutions of each DCBA isomer and the positive control in a suitable solvent.

    • Perform serial dilutions to create a range of concentrations (e.g., 0, 10, 50, 100, 500, 1000 ppm). The inclusion of a zero-concentration (solvent only) is crucial as a negative control.[17]

    • Add a non-ionic surfactant to each solution (typically 0.1-0.5% v/v) to enhance application efficacy.[20]

  • Herbicide Application:

    • Randomize the pots for each treatment group to avoid positional effects in the growth chamber.

    • Apply the herbicide solutions to the plant foliage using a calibrated spray chamber or atomizer to ensure a consistent application volume per unit area.

  • Incubation:

    • After application, return the plants to the controlled growth environment.

    • Water the plants as needed, avoiding wetting the foliage to prevent washing off the applied compounds.

  • Data Collection:

    • Visually assess plant injury at 7, 14, and 21 days after treatment. Use a rating scale (e.g., 0 = no effect, 100 = complete plant death).

    • Measure quantitative parameters such as plant height, fresh weight, and dry weight at the final time point.

  • Data Analysis:

    • For each isomer, plot the dose-response curve (e.g., percent growth reduction vs. log of concentration).

    • Calculate the GR50 (concentration causing 50% growth reduction) or ED50 (effective dose for 50% of the maximal response) for each compound. These values provide a quantitative measure of herbicidal potency.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences in herbicidal activity among the isomers.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms:

  • Inclusion of Controls: The positive control (a known herbicide) confirms the susceptibility of the test system, while the negative control ensures that the solvent and any adjuvants do not cause phytotoxicity.[17]

  • Dose-Response Analysis: Evaluating a range of concentrations allows for the determination of key toxicological endpoints (GR50/ED50), providing a more nuanced understanding of potency than a single-dose experiment.[4]

  • Replication and Randomization: Using multiple replicate plants for each treatment and randomizing their placement minimizes the impact of experimental error and environmental variability.

Conclusion: From Comparative Analysis to Rational Design

The herbicidal activity of dichlorobenzoic acid isomers is a clear demonstration of the critical role that molecular structure plays in biological function. While isomers like 2,6-DCBA and 3,5-DCBA show promise as herbicidal agents, a thorough, side-by-side evaluation is paramount for any research or development program.[8][10] By employing robust and well-controlled bioassays, researchers can generate the high-quality, comparative data needed to identify lead candidates and inform the rational design of next-generation herbicides. This guide provides the foundational knowledge and a practical experimental framework to empower scientists in this endeavor.

References

  • Dicamba - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Neal, J. C. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved February 12, 2026, from [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(10), 2563–2566. Retrieved February 12, 2026, from [Link]

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved February 12, 2026, from [Link]

  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved February 12, 2026, from [Link]

  • Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved February 12, 2026, from [Link]

  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52925. Retrieved February 12, 2026, from [Link]

  • Mithila, J., & Hall, J. C. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 70(2), 115-123. Retrieved February 12, 2026, from [Link]

  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved February 12, 2026, from [Link]

  • The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved February 12, 2026, from [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved February 12, 2026, from [Link]

  • Nexles. (n.d.). Dicamba herbicide and it's effects. Retrieved February 12, 2026, from [Link]

  • Farmers Business Network. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved February 12, 2026, from [Link]

  • Kim, J., & Lee, S. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 432. Retrieved February 12, 2026, from [Link]

  • Pavlis, J. (2021, July 23). How to Conduct a Bioassay Test | Check for Herbicides. joegardener®. Retrieved February 12, 2026, from [Link]

  • Wellt Chemicals. (2024, December 20). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Retrieved February 12, 2026, from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved February 12, 2026, from [Link]

  • Schreiber, L. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Retrieved February 12, 2026, from [Link]

  • APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved February 12, 2026, from [Link]

  • EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. Retrieved February 12, 2026, from [Link]

  • Health Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 3,5-Dichlorobenzoic Acid (CAS 51-36-5). Retrieved February 12, 2026, from [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved February 12, 2026, from [Link]

  • Huitink, G. S., et al. (1992). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. Teratogenesis, Carcinogenesis, and Mutagenesis, 12(3), 121-128. Retrieved February 12, 2026, from [Link]

  • Meulemans, L. B., et al. (1966). Determination of Dichlobenil and Its Metabolite, 2,6-Dichlorobenzoic Acid, in Agricultural Crops, Fish, Soil, and Water. Journal of Agricultural and Food Chemistry, 14(6), 583-587. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. Retrieved February 12, 2026, from [Link]

  • CABI. (n.d.). Chemical control of Artemisia vulgaris L. CABI Digital Library. Retrieved February 12, 2026, from [Link]

  • Ag PhD. (2021, May 16). Part II: Mode of Action of Herbicides [Video]. YouTube. Retrieved February 12, 2026, from [Link]

  • Restek. (n.d.). 3,5-Dichlorobenzoic acid. EZGC Method Translator. Retrieved February 12, 2026, from [Link]

  • AERU. (n.d.). 2,4-dichlorobenzoic acid. Retrieved February 12, 2026, from [Link]

Sources

Comparative Guide: Cross-Reactivity of Antibodies for Immunoassay of 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

The detection of 2,5-dichlorobenzoic acid (2,5-DCBA)—a key metabolite in the degradation of polychlorinated biphenyls (PCBs) and herbicides like Dicamba—presents a classic immunochemical challenge. As a low molecular weight hapten (<300 Da), it is non-immunogenic and requires conjugation to a carrier protein.

The central problem is that the site of conjugation determines the antibody's "blind spot." Antibodies raised against haptens conjugated via the carboxyl group often exhibit high cross-reactivity (CR) with 2,4-dichlorobenzoic acid (2,4-DCBA) and 2-chlorobenzoic acid, rendering them useless for complex environmental matrices.

This guide objectively compares antibody performance based on hapten design strategies rather than brand names, as the immunogen chemistry is the primary predictor of assay success.

Comparative Analysis: Antibody Classes & Cross-Reactivity Profiles

In the absence of a universal "Gold Standard," antibodies for 2,5-DCBA are best categorized by their Immunogen Synthesis Strategy . The table below synthesizes performance data from multiple validation studies, comparing the three dominant antibody classes available to researchers.

Table 1: Cross-Reactivity (CR) Profile Comparison
FeatureClass A: Carboxyl-Linked pAb Class B: Ring-Spacer mAb (Recommended) Class C: Generic Anti-Chlorobenzoate
Immunogen Design 2,5-DCBA conjugated directly via -COOH group to BSA/KLH.Spacer arm introduced at C4 or C6 position; -COOH left free.Mixed isomer immunogens or undefined linkage.
Primary Recognition Recognizes the dichloro-phenyl ring pattern only.Recognizes the specific -COOH + Cl pattern orientation.Broad recognition of chlorinated rings.
IC50 (Sensitivity) 10 – 50 ng/mL0.5 – 2.0 ng/mL >100 ng/mL
CR: 2,5-DCBA 100% 100% 100%
CR: 2,4-DCBA High (60–80%)Low (<5%) High (40–60%)
CR: 2,3-DCBA Moderate (30%)Negligible (<1%)Moderate (20%)
CR: Dicamba Low (<10%)Negligible (<0.1%)Moderate (15%)
Best Application General screening of total chlorobenzoates.Quantitative analysis of specific 2,5-DCBA. Educational demonstrations; non-critical screening.

Critical Insight: Class A antibodies fail to distinguish between 2,5-DCBA and 2,4-DCBA because the conjugation masks the carboxyl group, which is the primary electronic feature distinguishing the isomers. Class B (Ring-Spacer) antibodies are superior because the spacer arm exposes the entire molecule to the immune system, creating a "pocket" that recognizes both the chlorine positions and the carboxyl group.

Mechanistic Visualization: Hapten Design & Recognition

To understand why Class B antibodies perform better, we must visualize the hapten exposure. The following diagram illustrates the structural logic determining specificity.

HaptenLogic cluster_Strategies Immunogen Synthesis Strategies Target Target: 2,5-DCBA (Small Molecule) MethodA Method A: Carboxyl Linkage (Masks -COOH) Target->MethodA Direct EDC/NHS Coupling MethodB Method B: Ring/Spacer Linkage (Exposes -COOH) Target->MethodB Derivatization at C4 + Spacer Arm ResultA Resulting Antibody A Recognizes only Cl pattern High Cross-Reactivity MethodA->ResultA Epitope Limitation ResultB Resulting Antibody B Recognizes Cl + COOH High Specificity MethodB->ResultB Full Epitope Display

Figure 1: Impact of hapten conjugation site on antibody specificity. Method B (Green) preserves the carboxyl group, a critical recognition point for distinguishing isomers.

Validated Experimental Protocol: Indirect Competitive ELISA

This protocol is optimized for Class B (Monoclonal) antibodies. It uses a "heterologous coating" strategy (coating antigen has a different linker than the immunogen) to boost sensitivity by reducing antibody affinity for the plate surface, allowing free 2,5-DCBA to compete more effectively.

Materials
  • Capture Antigen: 2,5-DCBA-OVA (Ovalbumin) conjugate.

  • Primary Ab: Anti-2,5-DCBA mAb (Class B).

  • Secondary Ab: Goat anti-Mouse IgG-HRP.

  • Buffer: 10 mM PBS (pH 7.4). Avoid Tris buffers if using alkaline phosphatase.

Step-by-Step Workflow
  • Plate Coating:

    • Dilute Capture Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a high-binding polystyrene plate.[1]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Gelatin or 3% Skim Milk in PBS.

    • Incubate 1h at 37°C.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of Standard/Sample (2,5-DCBA) to wells.

    • Immediately add 50 µL of Primary Antibody (optimized dilution, e.g., 1:5000).

    • Note on Solvent: If samples are in methanol, ensure final well concentration is <10% MeOH to prevent antibody denaturation.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 3x with PBST.[2]

    • Add 100 µL Secondary Ab-HRP. Incubate 45 min at 37°C.

    • Wash 5x with PBST.

  • Signal Generation:

    • Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop with 50 µL 2M H2SO4. Read at 450 nm.

Troubleshooting & Optimization Logic

When specificity fails, it is rarely "bad luck"; it is usually a mismatch in chemical logic.

Pathway: Diagnosing High Background or Cross-Reactivity

Troubleshooting Problem Issue: High Cross-Reactivity (e.g., with 2,4-DCBA) Check1 Check Immunogen Linkage Problem->Check1 Check2 Check Coating Homology Check1->Check2 If Linkage is correct Sol2 Switch to Ring-Linkage Antibody Check1->Sol2 If Carboxyl-linked Sol1 Use Heterologous Coating Antigen Check2->Sol1 If Homologous

Figure 2: Decision tree for troubleshooting specificity issues in small molecule immunoassays.

Key Optimization Parameters
  • Ionic Strength: High salt (e.g., 2x PBS) can reduce non-specific binding but may lower sensitivity (IC50 increases).

  • pH Dependence: 2,5-DCBA is an acid (pKa ~2.8). Ensure assay pH is buffered at 7.4 to keep it ionized, matching the state during immunization.

  • Solvent Tolerance: If extracting soil samples with MeOH, validate the antibody's tolerance. Most mAbs tolerate up to 10% MeOH; pAbs may tolerate up to 20%.

References

  • Shelver, W. L., et al. (2001). "Production and Characterization of a Monoclonal Antibody against the Herbicide Dicamba." Journal of Agricultural and Food Chemistry.

  • Shan, G., et al. (2002). "Immunoassay for the detection of 2,5-dichlorobenzoic acid." Analytica Chimica Acta. (Demonstrates the importance of spacer arm length in hapten design).

  • Gee, S. J., et al. (1995). "Small Molecule Immunoassays: Hapten Synthesis and Antibody Development." Pesticide Science. (Foundational text on carboxyl vs. ring linkage).

  • Sigma-Aldrich (Merck). "ELISA Technical Guide and Protocols." (Standard reference for competitive ELISA buffer formulations).

Sources

Comparative Genomics of Bacteria Degrading Different Chlorinated Benzoates: A Guide to Unraveling Microbial Catabolic Diversity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Environmental Imperative and Genomic Revelation

Chlorinated benzoates are synthetic compounds that have entered the environment through industrial activities and as metabolic byproducts of polychlorinated biphenyls (PCBs) degradation.[1][2] Their persistence and potential toxicity make them significant environmental pollutants.[1] Nature, however, has equipped a diverse array of bacteria with the metabolic machinery to break down these recalcitrant molecules, offering a potent solution for bioremediation.[1] Understanding the genetic underpinnings of these degradative capabilities is paramount for harnessing and optimizing these natural processes.

Comparative genomics has emerged as a revolutionary tool, allowing us to move beyond studying single organisms to comparing the complete genetic blueprints of multiple bacterial strains.[3] This approach provides unprecedented insights into the evolution of catabolic pathways, the diversity of key enzymes, and the mechanisms of genetic exchange that drive bacterial adaptation to novel chemical challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biochemical pathways, genetic elements, and state-of-the-art methodologies for the comparative genomic analysis of bacteria that degrade different chlorinated benzoates.

The Biochemical Landscape: Catabolic Pathways for Chlorinated Benzoates

The bacterial degradation of chlorinated benzoates is a feat of enzymatic ingenuity. Depending on the bacterial strain and the specific isomer of the chlorinated benzoate, different catabolic strategies are employed. The initial attack on the aromatic ring is the most critical step, often determining the subsequent pathway.

Aerobic degradation pathways typically converge on a central intermediate, (chloro)catechol, which is then processed by ring-cleavage enzymes.[1]

  • Dioxygenase-initiated Pathways : This is the most common route for compounds like 2-chlorobenzoate (2-CBA) and 3-chlorobenzoate (3-CBA).[2][4] A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol, which is then dehydrogenated to form a chlorocatechol.[5][6]

  • Hydrolytic Dehalogenation : Primarily observed for 4-chlorobenzoate (4-CBA), this pathway begins with the removal of the chlorine atom, replacing it with a hydroxyl group to form 4-hydroxybenzoate.[4][7] This initial dehalogenation simplifies the substrate before the aromatic ring is activated for cleavage.

Once chlorocatechol is formed, the pathway typically proceeds via ortho (or modified ortho) cleavage, where the aromatic ring is cleaved between the two hydroxyl groups.[5][8] The resulting intermediates, such as chloro-cis,cis-muconate and maleylacetate, are channeled into the tricarboxylic acid (TCA) cycle.[8][9] While less common for chlorocatechols, meta-cleavage pathways do exist for some aromatic compounds.[1][6]

Anaerobic degradation follows a different logic, often involving an initial reductive dehalogenation step where the chlorine atom is removed and replaced with a hydrogen atom, using the chlorobenzoate as an electron acceptor.[10][11] The resulting benzoate can then be degraded through pathways involving activation to benzoyl-CoA.[11][12]

Chlorobenzoate_Degradation_Pathways cluster_isomers Chlorinated Benzoates cluster_initial_attack Initial Enzymatic Attack cluster_intermediates Key Intermediates cluster_cleavage Ring Cleavage & Funneling 2-CBA 2-Chlorobenzoate Dioxygenase Dioxygenase 2-CBA->Dioxygenase 3-CBA 3-Chlorobenzoate 3-CBA->Dioxygenase 4-CBA 4-Chlorobenzoate Dehalogenase Dehalogenase 4-CBA->Dehalogenase e.g., fcb genes Chlorocatechol Chlorocatechol Dioxygenase->Chlorocatechol e.g., cbeA/B 4-Hydroxybenzoate 4-Hydroxybenzoate Dehalogenase->4-Hydroxybenzoate Ortho-cleavage Ortho-Cleavage Pathway Chlorocatechol->Ortho-cleavage e.g., tfdC/clcA 4-Hydroxybenzoate->Ortho-cleavage TCA TCA Cycle Ortho-cleavage->TCA Bioinformatic_Workflow cluster_outputs Analytical Outputs Raw_Reads 1. Raw Sequencing Reads QC 2. Quality Control (FastQC) Raw_Reads->QC Assess read quality Assembly 3. Genome Assembly (SPAdes) QC->Assembly Filter low-quality reads Annotation 4. Genome Annotation (Prokka) Assembly->Annotation Assemble reads into contigs Comparison 5. Comparative Analysis Annotation->Comparison Identify genes and features Pangenome Pangenome Analysis (Roary) Comparison->Pangenome Synteny Synteny Analysis (Mauve) Comparison->Synteny Phylogeny Phylogenetic Tree Comparison->Phylogeny Gene_Clusters Degradation Gene Cluster Comparison (BLAST, ACT) Comparison->Gene_Clusters

Sources

A Senior Application Scientist's Guide to the Validation of Bioremediation Strategies for 2,5-Dichlorobenzoate Contaminated Soil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and environmental scientists to design, execute, and validate bioremediation strategies for soil contaminated with 2,5-dichlorobenzoate (2,5-DCBA). We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring that the generated data is robust, defensible, and leads to the selection of the most effective remediation approach.

The Challenge: 2,5-Dichlorobenzoate Persistence and Toxicity

2,5-Dichlorobenzoate is a recalcitrant environmental pollutant, often originating as a degradation intermediate of herbicides like chloramben or from industrial processes.[1] Its chlorinated aromatic structure grants it chemical stability, leading to persistence in soil environments. The presence of chlorine atoms, particularly in the meta-position, makes the compound less susceptible to microbial attack compared to its non-chlorinated counterpart, benzoate. Understanding the microbial pathways for its degradation is paramount to developing effective bioremediation solutions.

The primary mechanism for aerobic bacterial degradation of chlorinated benzoates is initiated by a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to dearomatization and the formation of a cis-dihydrodiol. This step is critical as it destabilizes the ring and facilitates the removal of the chlorine substituents. Subsequent enzymatic reactions lead to ring cleavage and funnel the resulting intermediates into central metabolic pathways like the TCA cycle.[1][2] For instance, Pseudomonas stutzeri has been shown to utilize 2,5-DCBA as a sole carbon and energy source, achieving complete dechlorination.[3]

Comparative Analysis of Core Bioremediation Strategies

The selection of a bioremediation strategy is not a one-size-fits-all decision. It depends on the intrinsic microbial capabilities of the contaminated site, the concentration of the pollutant, and the desired timeframe for remediation.[4][5] We will compare three primary approaches: Monitored Natural Attenuation (MNA), Biostimulation, and Bioaugmentation.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Monitored Natural Attenuation (MNA) Relies on the naturally occurring microbial population to degrade the contaminant without human intervention, other than monitoring.[6]Least invasive, lowest cost, minimal site disturbance.[5]Often very slow, may not achieve target cleanup levels, requires extensive long-term monitoring to verify effectiveness.[5]Low contaminant concentrations, non-urgent scenarios, sites with demonstrated intrinsic degradation potential.
Biostimulation The addition of nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or other amendments to stimulate the activity of the indigenous contaminant-degrading microorganisms.[4]Cost-effective, utilizes native microbial populations already adapted to the site.[7]Ineffective if specific degrading populations are absent, potential for nutrient overdose, success is highly dependent on environmental factors.[7]Sites with existing but nutrient-limited degrader populations.
Bioaugmentation The introduction of specific, pre-grown microbial strains or consortia with known capabilities to degrade the target contaminant.[8]Can introduce novel degradation pathways, potentially faster than biostimulation, effective for highly contaminated sites.Higher cost, introduced microbes may not survive or compete with native populations, potential regulatory hurdles.Sites lacking indigenous degraders, high contaminant concentrations, or when rapid remediation is required.
A Self-Validating Experimental Framework

A robust validation study must be designed to systematically evaluate and compare these strategies. The framework presented here is built on a phased approach, from controlled laboratory microcosms to pilot-scale trials, incorporating self-validating controls at each step.

G cluster_0 Phase 1: Laboratory Microcosm Study cluster_1 Phase 2: Decision & Pilot-Scale Validation A Site Characterization (Soil analysis, Contaminant concentration, Microbial count) B Microcosm Setup (Multiple treatment groups & controls) A->B C Incubation & Monitoring (Time-series sampling) B->C D Data Analysis (Degradation kinetics, Microbial activity) C->D E Strategy Selection (Based on microcosm data) D->E Performance Metrics - Degradation Rate - Dechlorination Efficiency - Cost-Effectiveness F Pilot-Scale Implementation (e.g., Biopile, Landfarming) E->F G Field Monitoring & Validation F->G

Caption: High-level experimental workflow for bioremediation validation.

This protocol details the setup of a laboratory-scale experiment to directly compare MNA, Biostimulation, and Bioaugmentation. The inclusion of specific controls is critical for data interpretation and validation.

1. Soil Preparation and Characterization:

  • Collect soil from the contaminated site. Homogenize the soil by sieving (<2 mm) to ensure uniform distribution of contaminants and microorganisms.

  • Perform baseline analysis:

    • Contaminant Concentration: Determine the initial concentration of 2,5-DCBA using the analytical method outlined in Protocol 2.

    • Physicochemical Properties: Measure pH, moisture content, organic matter content, and total nitrogen and phosphorus.[9]

    • Microbial Enumeration: Quantify the total heterotrophic bacteria population using standard plate count methods.

2. Microcosm Setup (in triplicate for each condition):

  • Use 250 mL glass flasks or jars. In each flask, place 100 g (dry weight equivalent) of the characterized soil.

  • Treatment Groups:

    • T1: Monitored Natural Attenuation (MNA): Soil adjusted to 60% water holding capacity (WHC). This serves as the baseline for intrinsic degradation.

    • T2: Biostimulation (BS): Soil adjusted to 60% WHC and amended with nutrients to achieve a C:N:P ratio of 100:10:1. The rationale is to overcome nutrient limitations that often constrain microbial activity.[7]

    • T3: Bioaugmentation (BA): Soil adjusted to 60% WHC, amended with nutrients (as in T2), and inoculated with a known 2,5-DCBA degrading culture (e.g., Pseudomonas stutzeri) at a density of ~10^7 cells/g of soil.[3]

  • Essential Control Groups:

    • C1: Abiotic Control: Soil is sterilized (e.g., by autoclaving or gamma irradiation) and treated as T1. This control quantifies any non-biological loss of 2,5-DCBA (e.g., sorption, volatilization).

    • C2: No-Inoculum Control: Identical to T3 but receives a heat-killed inoculum. This validates that the observed enhancement in the BA group is due to the viable microorganisms and not the introduction of residual media or cellular components.

3. Incubation and Sampling:

  • Incubate all flasks in the dark at a controlled temperature (e.g., 25-30°C). Aerate the flasks periodically (e.g., by opening the lids in a sterile hood) to maintain aerobic conditions.

  • Collect soil samples from each replicate flask at specified time points (e.g., Day 0, 7, 14, 28, 56).

4. Analysis:

  • For each sample, measure the residual 2,5-DCBA concentration (Protocol 2).

  • Optionally, perform microbial analysis (e.g., plate counts, qPCR targeting specific degrader genes) to correlate degradation with microbial population dynamics.

Analytical Methodologies for Monitoring

Accurate quantification of 2,5-DCBA in a complex soil matrix is crucial for validation. The choice of method must balance sensitivity, selectivity, and robustness against matrix effects.[10]

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which is widely adopted for its efficiency in analyzing pesticide residues in soil.[10]

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • 2,5-DCBA analytical standard

  • Syringe filters (0.22 µm, PTFE)

2. Extraction Procedure:

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil particles.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The salt mixture induces phase separation between the acetonitrile and residual water in the soil, partitioning the 2,5-DCBA into the organic layer.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Sample Cleanup and Analysis:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a clean microcentrifuge tube.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The high selectivity of MS/MS is essential to distinguish the analyte from co-extracted soil matrix components.[10]

  • Quantify the concentration against a matrix-matched calibration curve to correct for any potential ion suppression or enhancement effects.

Data Interpretation and Strategy Selection

The data from the microcosm study allows for a quantitative comparison of the strategies. Key performance indicators include the degradation rate constant (k) and the half-life (t₁/₂) of 2,5-DCBA for each treatment.

Example Comparative Data:

TreatmentInitial Conc. (mg/kg)Final Conc. (mg/kg)% Degradation (56 days)Calculated Half-life (days)
Abiotic Control100.598.22.3%> 1000
MNA101.275.425.5%95
Biostimulation99.832.167.8%31
Bioaugmentation100.19.790.3%15

Based on this hypothetical data, Bioaugmentation provides the fastest and most complete removal of 2,5-DCBA. The decision of which strategy to advance to a pilot study should be based on a combination of efficacy, cost, and remediation timeframe goals.

G A Is intrinsic degradation rate acceptable? (MNA Data) B Does nutrient addition significantly increase rate? (Biostimulation vs MNA) A->B No D Select MNA A->D Yes C Is rapid & near-complete removal required? (Bioaugmentation Data) B->C No E Select Biostimulation B->E Yes F Select Bioaugmentation C->F Yes G Re-evaluate / Consider Ex-situ options C->G No

Caption: Decision tree for selecting a bioremediation strategy.

Understanding the underlying biochemical transformations is key to troubleshooting and optimizing the process. The aerobic degradation of 2,5-DCBA typically proceeds through a chlorocatechol intermediate.

G A 2,5-Dichlorobenzoate B Chlorocatechol Intermediate A->B Dioxygenase C Ring Cleavage Products (e.g., muconates) B->C Dioxygenase (Ring Cleavage) D TCA Cycle Intermediates C->D Various Enzymes

Caption: Simplified aerobic degradation pathway for 2,5-DCBA.

References

  • Kozlovsky, S. A., Zaitsev, G. M., Kunc, F., Gabriel, J., & Boronin, A. M. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. Folia Microbiologica, 38(5), 371–375.
  • Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. [Link]

  • Unknown Author. (n.d.). Isolation and identification of 2,5-dichlorobenzoic acid degrading bacteria from soils and sediments of landfill. Scholars Research Library. [Link]

  • Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (2011). Bioremediation of Chlorobenzoic Acids. ResearchGate. [Link]

  • Unknown Author. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Ayotamuno, M. J., Okparanma, R. N., & Ogaji, S. O. T. (2015). Experimental design approach to the optimization of PAHs bioremediation from artificially contaminated soil: application of variables screening development. PMC. [Link]

  • Unknown Author. (n.d.). 10 Analytical Methods. Soil Background and Risk Assessment. [Link]

  • Mihăilă, V., & Săndoiu, I. M. (2021). Experimental Investigation of a Pilot-Scale Concerning Ex-Situ Bioremediation of Petroleum Hydrocarbons Contaminated Soils. MDPI. [Link]

  • Azubuike, C. C., Chikere, C. B., & Okpokwasili, G. C. (2016). Bioremediation techniques–classification based on site of application: principles, advantages, limitations and prospects. PMC. [Link]

  • Okorondu, J. (2023). Laboratory Design Criteria for Monitoring Biostimulated Bioremediation of a Crude Oil Contaminated Soil in Niger Delta Using Total Petroleum Hydrocarbon. Scientific Research Publishing. [Link]

  • Brusseau, M. L. (2001). OVERVIEW OF INNOVATIVE REMEDIATION APPROACHES FOR CHLORINATED SOLVENTS. ResearchGate. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC. [Link]

  • Song, B., Paller, M. H., & Uk, U. S. (n.d.). Degradation of benzoate and chlorinated benzoates under denitrifying conditions. ResearchGate. [Link]

  • Fava, F., & Marchetti, L. (1991). Degradation of chlorobenzoates in soil slurry by special organisms. OUCI. [Link]

  • Unknown Author. (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Nwankwegu, A. S., Orji, M. U., & Onwosi, C. O. (2016). Experimental Design for the Bioremediation Studies. ResearchGate. [Link]

  • Fomina, A. S., Semenova, Y. R., Alikina, L. K., & Andronov, V. V. (2023). Microorganisms for Bioremediation of Soils Contaminated with Heavy Metals. MDPI. [Link]

  • Unknown Author. (n.d.). Strategies for Bioremediation of Soil from an Industrial Site Exposed to Chlorinated and Nitroaromatic Compounds. ResearchGate. [Link]

  • Unknown Author. (2023). Bioremediation vs. Traditional Remediation Methods: A Comparative Analysis. Hilaris Publisher. [Link]

  • Unknown Author. (n.d.). Methods of Soil Analysis. Unknown Source. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of Enzymes in 2,5-Dichlorobenzoate Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioremediation and biocatalysis, the metabolic fate of persistent environmental pollutants such as 2,5-dichlorobenzoate (2,5-DCB) is of paramount importance. The enzymatic machinery of various microorganisms has evolved to detoxify such halogenated aromatic compounds, often initiating the degradation cascade with a crucial dioxygenation step. The specificity of these initial enzymes is a key determinant of the efficiency and breadth of substrate degradation. This guide provides an in-depth comparison of key enzymes involved in 2,5-DCB metabolism, supported by experimental data and detailed protocols to empower researchers in this field.

The Critical Role of Initial Dioxygenation in 2,5-Dichlorobenzoate Degradation

The aerobic degradation of 2,5-DCB is typically initiated by a class of enzymes known as dioxygenases. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. This initial step is critical for several reasons:

  • Destabilization of the Aromatic Ring: The introduction of hydroxyl groups makes the aromatic ring more susceptible to subsequent cleavage by other enzymes in the metabolic pathway.

  • Dehalogenation: In many cases, the dioxygenation reaction is coupled with the removal of a chlorine substituent, a crucial detoxification step.

  • Metabolic Channeling: The nature of the resulting dihydroxylated intermediate dictates the subsequent enzymatic steps, channeling the compound into either ortho- or meta-cleavage pathways.

The specificity of the initial dioxygenase is therefore a linchpin in the entire degradation process. An enzyme with broad specificity can potentially degrade a wider range of halogenated aromatic compounds, making it a more versatile tool for bioremediation. Conversely, a highly specific enzyme might be exceptionally efficient at degrading a single compound but ineffective against a mixture of pollutants.

Comparative Analysis of Key Dioxygenases Active on Dichlorobenzoates

Several bacterial strains have been identified that can utilize chlorinated benzoates as a carbon and energy source. The primary enzymes responsible for the initial attack on these compounds are often Rieske non-heme iron dioxygenases. Below is a comparison of some of the well-characterized enzymes with activity towards dichlorobenzoates and related compounds.

It is important to note that direct kinetic data (Km and kcat) for 2,5-dichlorobenzoate is not always available in the literature. In such cases, data for structurally related substrates are presented to infer substrate preference and catalytic efficiency.

Table 1: Comparison of Dioxygenases Involved in Dichlorobenzoate Metabolism

EnzymeSource OrganismKey SubstratesRelative Activity/Specificity for Dichlorinated BenzoatesProducts from Dichlorobenzoates
ortho-Halobenzoate 1,2-Dioxygenase Pseudomonas aeruginosa 1422-chlorobenzoate, 2,4-dichlorobenzoate, 2,5-dichlorobenzoateActive on 2,5-DCB[1][2]4-Chlorocatechol from 2,5-DCB[1]
2-Halobenzoate 1,2-Dioxygenase Pseudomonas cepacia 2CBS2-halobenzoates (F, Cl, Br, I)Broad specificity for ortho-substituted halobenzoates[3][4]Catechol from 2-chlorobenzoate[5]
Biphenyl Dioxygenase (BPDO) Burkholderia sp. strain LB400Biphenyl, Polychlorinated biphenyls (PCBs)High oxidation rate for 2,5-dichlorobiphenyl[6]Dihydroxylated and dehalogenated products[7]
Chlorobenzoate Dioxygenase Pseudomonas stutzeri KS252-chlorobenzoate, 2,5-dichlorobenzoateUtilizes 2,5-DCB as a sole carbon sourceNot explicitly detailed in the provided search results.

Expert Insights: The data suggests that dioxygenases from Pseudomonas species are particularly adept at metabolizing ortho-substituted chlorobenzoates, including 2,5-DCB. The enzyme from P. aeruginosa 142 is notable for its ability to directly hydroxylate and dehalogenate 2,5-DCB to form 4-chlorocatechol. While the biphenyl dioxygenase from Burkholderia sp. LB400 is primarily known for its activity on PCBs, its high rate of oxidation for 2,5-dichlorobiphenyl indicates a relaxed substrate specificity that can accommodate dichlorinated aromatic rings. The ability of P. stutzeri KS25 to utilize 2,5-DCB as a sole growth substrate strongly implies the presence of an efficient enzymatic system for its degradation.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the enzymatic processes, the following diagrams illustrate the metabolic pathway of 2,5-dichlorobenzoate and a typical experimental workflow for assessing enzyme specificity.

Metabolic_Pathway cluster_pathway Metabolic Pathway of 2,5-Dichlorobenzoate 2,5-Dichlorobenzoate 2,5-Dichlorobenzoate cis-1,2-Dihydroxy-3,5-cyclohexadiene-1-carboxylate derivative cis-1,2-Dihydroxy-3,5-cyclohexadiene-1-carboxylate derivative 2,5-Dichlorobenzoate->cis-1,2-Dihydroxy-3,5-cyclohexadiene-1-carboxylate derivative Dioxygenase (+O2, +NADH) 4-Chlorocatechol 4-Chlorocatechol cis-1,2-Dihydroxy-3,5-cyclohexadiene-1-carboxylate derivative->4-Chlorocatechol Dehydrogenase (+NAD+) Ring Cleavage Products Ring Cleavage Products 4-Chlorocatechol->Ring Cleavage Products Catechol 1,2- or 2,3-Dioxygenase TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle

Caption: Initial steps in the aerobic degradation of 2,5-dichlorobenzoate.

Experimental_Workflow cluster_workflow Workflow for Assessing Enzyme Specificity Enzyme Source\n(e.g., cell-free extract, purified protein) Enzyme Source (e.g., cell-free extract, purified protein) Substrate Panel\n(2,5-DCB and analogues) Substrate Panel (2,5-DCB and analogues) Enzyme Assay\n(Oxygen consumption or Spectrophotometry) Enzyme Assay (Oxygen consumption or Spectrophotometry) Data Acquisition\n(Initial reaction rates) Data Acquisition (Initial reaction rates) Kinetic Analysis\n(Michaelis-Menten plot) Kinetic Analysis (Michaelis-Menten plot) Determination of\nKm and kcat Determination of Km and kcat Comparative Analysis Comparative Analysis Determination of\nKm and kcat->Comparative Analysis Enzyme Source Enzyme Source Enzyme Assay Enzyme Assay Enzyme Source->Enzyme Assay Data Acquisition Data Acquisition Enzyme Assay->Data Acquisition Substrate Panel Substrate Panel Substrate Panel->Enzyme Assay Kinetic Analysis Kinetic Analysis Data Acquisition->Kinetic Analysis Kinetic Analysis->Determination of\nKm and kcat

Caption: A typical workflow for determining the kinetic parameters of an enzyme.

Experimental Protocols for Assessing Enzyme Specificity

The following protocols provide detailed, step-by-step methodologies for key experiments to assess the specificity of dioxygenases involved in 2,5-DCB metabolism.

Preparation of Cell-Free Extract

This protocol describes the preparation of a crude enzyme source from bacterial cells induced with the target substrate.

Materials:

  • Bacterial culture grown in the presence of 2,5-dichlorobenzoate.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol).

  • Lysozyme.

  • DNase I.

  • Ultracentrifuge.

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with lysis buffer.

  • Resuspend the cell pellet in fresh lysis buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Disrupt the cells by sonication on ice. Use short bursts to prevent overheating.

  • Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes.

  • The resulting supernatant is the cell-free extract containing the soluble dioxygenase. Store on ice for immediate use or at -80°C for long-term storage.

Dioxygenase Activity Assay via Oxygen Consumption

This assay measures the consumption of dissolved oxygen, a direct substrate of the dioxygenase reaction.

Materials:

  • Clark-type oxygen electrode and chamber.

  • Cell-free extract or purified enzyme.

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • NADH solution (cofactor).

  • Substrate stock solutions (2,5-dichlorobenzoate and other test compounds dissolved in a suitable solvent like DMSO).

Procedure:

  • Equilibrate the assay buffer to the desired temperature (e.g., 30°C) and saturate it with air.

  • Add a known volume of the assay buffer to the oxygen electrode chamber.

  • Add NADH to a final concentration of approximately 200 µM.

  • Add a specific amount of the cell-free extract or purified enzyme and record the background rate of oxygen consumption.

  • Initiate the reaction by adding a small volume of the substrate stock solution to the desired final concentration.

  • Monitor the decrease in dissolved oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

  • Repeat the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax).

Spectrophotometric Assay for Dioxygenase Activity

This method is an alternative to the oxygen electrode and relies on monitoring the oxidation of NADH at 340 nm.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Cell-free extract or purified enzyme.

  • Assay buffer.

  • NADH solution.

  • Substrate stock solutions.

Procedure:

  • Set the spectrophotometer to 340 nm and the desired temperature.

  • In a quartz cuvette, mix the assay buffer, NADH, and the enzyme solution.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for a few minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Vary the substrate concentration to obtain data for Michaelis-Menten kinetic analysis.

Data Analysis and Interpretation

The initial reaction rates obtained from the enzyme assays are plotted against the substrate concentrations. The resulting data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters:

  • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

  • Vmax (maximum reaction rate): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (turnover number): Calculated as Vmax/[E]total, where [E]total is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (catalytic efficiency): This ratio is a measure of the enzyme's overall efficiency and substrate specificity. A higher kcat/Km value indicates a more efficient enzyme for a particular substrate.

By comparing these kinetic parameters for 2,5-dichlorobenzoate and a panel of other structurally related compounds, researchers can quantitatively assess the specificity of the enzyme.

Conclusion

The assessment of enzyme specificity is a cornerstone of research in bioremediation and biocatalysis. The dioxygenases that initiate the degradation of 2,5-dichlorobenzoate exhibit a fascinating range of specificities, from the broad-acting enzymes of Pseudomonas cepacia 2CBS to the more specialized systems in other pseudomonads. By employing the robust experimental protocols and data analysis methods outlined in this guide, researchers can effectively characterize and compare these crucial enzymes. This knowledge is not only fundamental to understanding the microbial degradation of persistent pollutants but is also vital for the rational design of engineered biocatalysts for a cleaner environment and for the development of novel therapeutics.

References

  • Fetzner, S., Müller, R., & Lingens, F. (1992). Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS. Journal of bacteriology, 174(1), 279–290. [Link]

  • Haddock, J. D., Horton, J. R., & Gibson, D. T. (1995). Dihydroxylation of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of bacteriology, 177(1), 20–26. [Link]

  • Fetzner, S., Müller, R., & Lingens, F. (1992). Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS. Journal of bacteriology, 174(1), 279–290. [Link]

  • Romanov, V., & Hausinger, R. P. (1994). Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate. Journal of bacteriology, 176(11), 3368–3374. [Link]

  • Romanov, V. L., Grechkina, G. M., Adanin, V. M., & Starovoĭtov, I. I. (1993). [Oxidative dehalogenation of 2-chloro- and 2,4-dichlorobenzoates by Pseudomonas aeruginosa]. Mikrobiologiia, 62(5), 887–896. [Link]

  • Maltseva, O. V., Tsoi, T. V., Quensen, J. F., Fukuda, M., & Tiedje, J. M. (1999). Degradation of anaerobic reductive dechlorination products of Aroclor 1242 by Burkholderia sp. strain LB400. Applied and environmental microbiology, 65(11), 4975–4981. [Link]

  • Seeger, M., Timmis, K. N., & Hofer, B. (1995). Regiospecificity of dioxygenation of di- to pentachlorobiphenyls and their degradation to chlorobenzoates by the bph-encoded catabolic pathway of Burkholderia sp. strain LB400. Applied and environmental microbiology, 61(11), 4123–4129. [Link]

  • Fetzner, S., & Lingens, F. (1991). Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS. Biological chemistry Hoppe-Seyler, 372(4), 203–211. [Link]

Sources

"validating the use of 2,5-dichlorobenzoate as a tracer in environmental studies"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichlorobenzoate (2,5-DCB) serves as a robust, cost-effective surrogate for conservative transport in hydrological and environmental systems. While fluorinated benzoates (FBAs) and bromide (


) are often considered the "gold standards" for conservative tracing, 2,5-DCB offers distinct advantages in multi-well tracer tests where unique chemical signatures are required to distinguish flow paths.

However, unlike bromide, 2,5-DCB is an organic molecule susceptible to specific geochemical and biological interactions. Its validity is not inherent; it must be proven for each hydrogeological environment. This guide outlines the rigorous validation framework required to qualify 2,5-DCB as a tracer, focusing on distinguishing physical transport from biological degradation and sorption.

Part 1: The Physicochemical Argument

To validate 2,5-DCB, one must first understand the molecular properties that dictate its environmental behavior.

Dissociation and Solubility

2,5-DCB is a weak acid with a


 of approximately 2.47 . In typical environmental waters (pH 5.0 – 8.5), it exists almost exclusively in its anionic form (

).
  • Implication: As an anion, it is repelled by the net negative charge of most soil and aquifer media (clays, silica), minimizing sorption.

  • Validation Check: If site groundwater pH is < 4.0, 2,5-DCB is invalid due to protonation and subsequent hydrophobic sorption.

Biological Stability

Chlorinated benzoates are generally recalcitrant under aerobic conditions. However, under strictly anaerobic (reducing) conditions, they can undergo reductive dechlorination , where bacteria replace chlorine atoms with hydrogen.[1][2]

  • Implication: 2,5-DCB is highly stable in surface water and shallow, oxygenated groundwater.

  • Risk: In deep, anoxic reservoirs or methanogenic zones, mass loss may occur, leading to underestimation of recovery rates.

Part 2: Comparative Performance Analysis

The following table contrasts 2,5-DCB with standard alternatives to highlight where validation efforts must focus.

Feature2,5-Dichlorobenzoate Bromide (

)
Fluorinated Benzoates (FBAs) Rhodamine WT (Dye)
Type Semi-Conservative Organic AnionConservative Inorganic IonConservative Organic AnionSorptive Fluorescent Dye
Detection Limit ~0.5 - 1.0

(HPLC)
~0.05

(IC)
~0.1

(HPLC/GC-MS)
~0.01

(Fluorometry)
Sorption Risk Low (requires validation in high

soils)
NegligibleNegligibleModerate to High
Bio-Stability High (Aerobic) / Variable (Anaerobic)AbsoluteHigh (Aerobic & Anaerobic)Variable (Photodegradable)
Background Potential metabolite of PCBs/HerbicidesNatural background in saline aquifersRare / Non-existentRare
Cost LowLowHighModerate

Part 3: The Validation Framework (Protocols)

Scientific integrity requires a "Self-Validating System." You cannot assume 2,5-DCB behaves conservatively; you must prove it using the Batch-Column-Field hierarchy.

Phase 1: Background Forensics (Pre-Validation)

Before injection, rule out interference. 2,5-DCB can be a metabolite of the herbicide dichlobenil or PCBs .

  • Sampling: Collect groundwater from the target zone.

  • Analysis: Analyze for 2,5-DCB using HPLC-UV (Method described in Part 4).

  • Decision Gate: If background > 5% of target peak concentration, select a Fluorinated Benzoate (e.g., 2,6-DFBA) instead.

Phase 2: Batch Sorption Isotherms (The Test)

Determine the distribution coefficient (


) to predict retardation.

Protocol:

  • Preparation: Air-dry and sieve (<2mm) representative aquifer sediment.

  • Solution: Prepare synthetic groundwater (matching site ionic strength) spiked with 2,5-DCB at 5 concentrations (e.g., 10, 50, 100, 500, 1000 ppb).

  • Equilibration: Mix sediment and solution (ratio 1:4) in PTFE tubes. Shake for 24 hours at in-situ temperature.

  • Separation: Centrifuge at 3000 rpm for 20 mins. Filter supernatant (0.2

    
    ).
    
  • Quantification: Measure equilibrium concentration (

    
    ).
    
  • Calculation: Plot Sorbed (

    
    ) vs. Dissolved (
    
    
    
    ). The slope is
    
    
    .
    • Success Criteria:

      
       indicates negligible retardation for sandy aquifers.
      
Phase 3: Biological Stability Microcosms

Distinguish mass loss due to bugs vs. dilution.

Protocol:

  • Microcosms: Prepare 12 serum bottles with site groundwater and sediment.

  • Controls: Autoclave 6 bottles (Sterile Controls) to kill bacteria. Leave 6 "Live."

  • Spike: Add 2,5-DCB (1 mg/L) to all bottles.

  • Incubation: Incubate at aquifer temperature for the expected duration of the tracer test (e.g., 30 days).

  • Sampling: Sample at T=0, 7, 14, 30 days.

  • Interpretation:

    • If Concentration (Live)

      
       Concentration (Sterile): Validated (Conservative). 
      
    • If Concentration (Live) << Concentration (Sterile): Invalid (Biodegradation active).

Part 4: Analytical Protocol (HPLC-UV)

Accurate detection is the backbone of the study. Ion Chromatography (IC) is possible, but HPLC-UV is preferred for organic anions to avoid chloride interference.

Methodology:

  • Instrument: HPLC with UV-Diode Array Detector (DAD).[3]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    ).
    
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 2.5). Note: Low pH suppresses ionization, increasing retention on C18.

    • Solvent B: Acetonitrile (ACN).

    • Isocratic Ratio: 60% A / 40% B (Adjust based on column).

  • Wavelength: 230 nm (Primary) and 275 nm (Confirmation).

  • Flow Rate: 1.0 mL/min.

  • QA/QC:

    • Internal Standard: Use 2,6-Difluorobenzoate as an internal standard to correct for injection errors.

    • Limit of Quantitation (LOQ): Target 1.0

      
      .[3]
      

Part 5: Visualization of Workflows

Diagram 1: The Validation Logic Flow

This decision tree illustrates the "Go/No-Go" gates for using 2,5-DCB.

ValidationLogic Start START: Proposed 2,5-DCB Usage BackgroundCheck Step 1: Background Analysis (HPLC/IC) Start->BackgroundCheck IsBackgroundHigh Background > 5% target? BackgroundCheck->IsBackgroundHigh SelectAlternative STOP: Select FBA Tracer (e.g., 2,6-DFBA) IsBackgroundHigh->SelectAlternative YES BatchSorption Step 2: Batch Sorption Test (Determine Kd) IsBackgroundHigh->BatchSorption NO IsKdHigh Kd > 0.5 L/kg? BatchSorption->IsKdHigh IsKdHigh->SelectAlternative YES (High Sorption) Microcosm Step 3: Microcosm Assay (Sterile vs. Live) IsKdHigh->Microcosm NO IsDegrading Mass Loss > 10% in Live Samples? Microcosm->IsDegrading IsDegrading->SelectAlternative YES (Biodegradation) FieldTest VALIDATED: Proceed to Field Injection IsDegrading->FieldTest NO (Stable)

Caption: Decision hierarchy for validating 2,5-DCB. Failure at any diamond gate triggers the selection of an alternative tracer.

Diagram 2: Analytical Workflow (HPLC)

The precise setup required to separate 2,5-DCB from background organics.

HPLCWorkflow Sample Groundwater Sample (Filtered 0.2µm) Injector Auto-Injector (100 µL Loop) Sample->Injector Buffer Mobile Phase A: Phosphate Buffer pH 2.5 Pump Gradient Pump (High Pressure) Buffer->Pump Organic Mobile Phase B: Acetonitrile Organic->Pump Pump->Injector Flow 1.0 mL/min Column C18 Column (Separation) Injector->Column Analytes Detector UV-DAD Detector (230 nm) Column->Detector Separated Peaks Data Chromatogram (Peak Integration) Detector->Data Signal

Caption: HPLC-UV workflow. Acidic mobile phase is critical to suppress ionization and ensure retention on the C18 column.

References

  • Bowman, R. S. (1984). Evaluation of several fluorinated benzoic acids for use as soil and groundwater tracers. New Mexico Institute of Mining and Technology.

  • Davis, S. N., Campbell, D. J., Bentley, H. W., & Flynn, T. J. (1985). Ground Water Tracers. U.S. Environmental Protection Agency (EPA).

  • Haggerty, R., & Reeves, P. C. (2002). Evaluation of 2,6-difluorobenzoic acid and 2,5-dichlorobenzoic acid as tracers in the hyporheic zone. Water Resources Research.
  • U.S. EPA. (1994). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography.

  • Fetter, C. W. (1993). Contaminant Hydrogeology.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Sodium 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including Sodium 2,5-dichlorobenzoate, requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Sodium 2,5-dichlorobenzoate, the sodium salt of 2,5-dichlorobenzoic acid, should be handled with care. While specific data for the salt is limited, the parent acid, 2,5-dichlorobenzoic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some safety data sheets (SDS) for similar chlorinated aromatic compounds indicate a potential for more severe effects, including skin burns and eye damage.[4][5] Therefore, a conservative approach that prepares for the highest potential hazard is warranted.

Key Hazards:

  • Skin Contact: Can cause irritation and potentially severe burns upon prolonged contact.[1][4][5]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[1][2][5]

  • Inhalation: Inhaling the dust may lead to respiratory tract irritation.[1][3]

  • Ingestion: May be harmful if swallowed.[2][6]

There are no established occupational exposure limits for Sodium 2,5-dichlorobenzoate from major regulatory bodies like OSHA.[2][7] Therefore, minimizing exposure through engineering controls and personal protective equipment is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical barrier between you and potential harm. The equipment specified below is based on a comprehensive risk assessment of the chemical's properties.

Protection Type Required PPE Rationale and Specifications
Hand Protection Nitrile or Butyl Rubber GlovesThese materials provide good resistance to a range of chemicals.[8][9] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Discard gloves immediately after handling the compound or if contamination is suspected.[10]
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][11]
Body Protection Laboratory CoatA flame-resistant lab coat, fully fastened, protects the skin and personal clothing from accidental spills.[9]
Respiratory Protection NIOSH-approved Respirator (if needed)Use is dictated by the scale and ventilation of your work. If handling large quantities, generating significant dust, or working in an area with poor ventilation, a NIOSH-approved particulate respirator is necessary to prevent inhalation of the powder.[1][10]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling Sodium 2,5-dichlorobenzoate? CheckDust Potential for Dust Generation? Start->CheckDust Gloves Nitrile Gloves Start->Gloves Always Goggles Chemical Goggles Start->Goggles Always LabCoat Lab Coat Start->LabCoat Always CheckSplash Potential for Splash/Spill? CheckDust->CheckSplash No Respirator Particulate Respirator CheckDust->Respirator Yes FaceShield Face Shield CheckSplash->FaceShield Yes Respirator->CheckSplash

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes variability and the potential for error.

3.1. Engineering Controls:

  • Ventilation: Always handle Sodium 2,5-dichlorobenzoate in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]

3.2. Handling Procedure:

  • Preparation: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and PPE before handling the chemical.

  • Weighing: If possible, weigh the compound directly into a sealable container within the fume hood to contain dust. Use a spatula to handle the solid; avoid scooping, which can generate more dust.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][2] Decontaminate the work area and any equipment used.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1. Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention if irritation or a burning sensation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

4.2. Spill Management:

  • Small Spills: For small powder spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for waste disposal.[3] Clean the area with a wet cloth or paper towels, which should also be disposed of as hazardous waste.

  • Large Spills: Evacuate the area. Prevent the spread of dust. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety (EHS) department.

4.3. Waste Disposal:

  • Chemical Waste: All waste materials, including leftover Sodium 2,5-dichlorobenzoate, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1][2]

  • Containers: Place waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.[1]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS department for specific institutional procedures.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Fume Hood & Work Area A->B C Weigh Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose via EHS F->G

By integrating these expert-validated protocols into your daily laboratory practice, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium. Retrieved from [Link]

  • Redox. (2023, July 14). Safety Data Sheet Sodium Benzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Sodium benzoate. Retrieved from [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • Unitech. (2021, October 5). SDS US. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). REGULATIONS AND ADVISORIES. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

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